Product packaging for Fmoc-Val-OPfp(Cat. No.:CAS No. 86060-87-9)

Fmoc-Val-OPfp

Cat. No.: B557241
CAS No.: 86060-87-9
M. Wt: 505.4 g/mol
InChI Key: TZEGAVSWQUEHAQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Val-OPfp, also known as this compound, is a useful research compound. Its molecular formula is C26H20F5NO4 and its molecular weight is 505.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20F5NO4 B557241 Fmoc-Val-OPfp CAS No. 86060-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGAVSWQUEHAQ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369828
Record name Fmoc-Val-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-87-9
Record name Fmoc-Val-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-valin pentafluorphenylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Fmoc-Val-OPfp and its role in peptide synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-Val-OPfp in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The choice of reagents and methodologies directly impacts the purity, yield, and ultimate success of synthesizing complex peptide sequences. This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester (this compound), a key building block in modern solid-phase peptide synthesis (SPPS).

Introduction to this compound

This compound is a derivative of the amino acid L-valine, which has been strategically modified for use in peptide synthesis. It incorporates two critical chemical moieties:

  • The Fmoc (9-fluorenylmethoxycarbonyl) group: This is a base-labile protecting group attached to the alpha-amino group of the valine.[1] The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, allowing for the sequential addition of amino acids to the growing peptide chain.[1][2] This strategy is the cornerstone of Fmoc-based SPPS, offering milder conditions compared to the older Boc/Benzyl approach.[2]

  • The OPfp (pentafluorophenyl) ester: This is an active ester formed between the carboxyl group of valine and pentafluorophenol.[3] The pentafluorophenyl group is strongly electron-withdrawing, which makes the ester highly reactive towards nucleophilic attack by the free amino group of the peptide chain.[2][4] This high reactivity facilitates rapid and efficient formation of the amide (peptide) bond.[2]

By combining the benefits of Fmoc protection with the high reactivity of a pentafluorophenyl ester, this compound serves as a pre-activated building block, streamlining the coupling process in SPPS.[5]

The Role of this compound in Peptide Synthesis

In the iterative cycle of solid-phase peptide synthesis, the primary role of this compound is to act as an efficient acylating agent for the free N-terminal amine of the resin-bound peptide. The use of pre-formed, stable active esters like this compound offers several distinct advantages over in-situ activation methods where a coupling reagent is added to the free Fmoc-amino acid at the time of coupling.

Key Advantages:

  • High Reactivity and Speed: PFP esters are highly reactive "active esters" that promote rapid and efficient peptide bond formation.[2] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[2] This rapid reaction kinetic is particularly beneficial for synthesizing complex or sterically hindered peptides.[2]

  • Reduced Side Reactions: The use of a pre-formed active ester avoids exposing the growing peptide chain to a separate activating reagent and the byproducts of the activation reaction.[4] This can minimize the occurrence of unwanted modifications and simplify the purification of the final peptide.[6]

  • Stability and Convenience: Fmoc-amino acid-OPfp esters are generally stable, crystalline compounds that can be prepared in advance, purified, and stored.[2][7] This offers convenience and reliability, making them well-suited for automated solid-phase peptide synthesis (SPPS).[2][8] They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][3]

  • Minimized Racemization: The high reactivity of the OPfp ester allows for fast coupling times, which can help to minimize the risk of racemization, particularly for amino acids that are prone to losing their stereochemical integrity during activation.[2]

  • Additive-Free Potential: Under certain conditions, particularly in flow chemistry systems, the high reactivity of PFP esters can enable peptide bond formation without the need for coupling additives like HOBt, which simplifies purification by reducing potential byproducts.[6]

Quantitative Data for this compound

The following table summarizes key quantitative and physical data for this compound, providing a quick reference for researchers.

PropertyValueReference(s)
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester[7][9][10]
Synonyms Fmoc-L-Valine pentafluorophenyl ester, N-Fmoc-L-valine pentafluorophenyl ester[7][10]
CAS Number 86060-87-9[5][7][9][11]
Molecular Formula C₂₆H₂₀F₅NO₄[7][9][11][12]
Molecular Weight 505.43 g/mol [9][10]
Appearance White to off-white or beige powder/crystal[9][10]
Melting Point 110-122 °C[9][10]
Solubility Soluble in DMF; Insoluble in water[10]
Storage Temperature 15-25°C or -20°C for long-term storage[9][13]
Purity (Assay) ≥98.0% (HPLC)[9]

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for a single coupling cycle using this compound in manual Fmoc-based solid-phase peptide synthesis. The procedure assumes the synthesis is being performed on a resin with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine in a reaction vessel.

  • This compound.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Piperidine, reagent grade.

  • Dichloromethane (DCM), reagent grade.

  • (Optional) 1-Hydroxybenzotriazole (HOBt).

  • Reagents for Kaiser test.

Protocol:

  • Resin Preparation and Fmoc Deprotection:

    • If starting a new cycle, ensure the peptide-resin has been thoroughly washed with DMF.

    • To deprotect the N-terminal Fmoc group, add a solution of 20% piperidine in DMF to the resin.

    • Agitate the slurry for 5 minutes, then drain the solution.[3]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[3]

    • Drain the solution and wash the resin extensively with DMF (e.g., 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin's initial loading) in a minimal amount of DMF.[7]

    • (Optional but recommended for difficult couplings): Add HOBt (3-5 equivalents) to the solution of this compound to catalyze the reaction.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[7]

    • Agitate the mixture at room temperature for 1-2 hours.[3] The reaction progress can be monitored.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a qualitative Kaiser test.[3] A positive result (blue color) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling reaction should be allowed to proceed longer, or a recoupling step may be necessary.[7] A negative result (yellow/colorless beads) indicates the coupling is complete.

  • Washing:

    • Once the coupling reaction is complete, drain the reaction solution from the vessel.[7]

    • Wash the peptide-resin thoroughly to remove any excess reagents and byproducts. A typical washing sequence is:

      • DMF (3 times)[7]

      • DCM (3 times)[7]

The resin is now ready for the next deprotection and coupling cycle.

Visualization of the SPPS Cycle

The following diagram illustrates the logical workflow of a single amino acid addition cycle in Fmoc-SPPS using a pre-activated pentafluorophenyl ester like this compound.

SPPS_Cycle Start Start: Peptide-Resin (Fmoc-NH-Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Add this compound) Wash1->Coupling Monitoring Kaiser Test (Check for free amines) Coupling->Monitoring monitor Wash2 4. DMF/DCM Wash End End: Elongated Peptide-Resin (Fmoc-Val-NH-Peptide-Resin) Wash2->End Monitoring->Coupling incomplete (recouple) Monitoring->Wash2 complete

Caption: Workflow for a single coupling cycle in Fmoc-SPPS using this compound.

Conclusion

This compound is a highly effective and convenient reagent for the incorporation of valine residues during solid-phase peptide synthesis. Its pre-activated nature, stemming from the pentafluorophenyl ester, ensures rapid and efficient coupling, which in turn helps to maximize peptide purity and yield while minimizing side reactions. For researchers engaged in the synthesis of complex peptides for therapeutic or research applications, a thorough understanding and proficient application of such advanced building blocks are indispensable.

References

An In-depth Technical Guide to Fmoc-Val-OPfp: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp), a critical activated amino acid derivative employed in peptide synthesis. The document details its chemical structure, physicochemical properties, and its primary application in forming peptide bonds, particularly within Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols for its synthesis and use, methods for analytical characterization, and graphical representations of key processes are provided to serve as a valuable resource for professionals in chemical biology and drug development.

Core Chemical Identity and Properties

This compound is a white crystalline powder that integrates two key chemical moieties for efficient peptide synthesis: the base-labile Fmoc protecting group for the N-terminal amine and the highly reactive pentafluorophenyl (Pfp) ester for activating the C-terminal carboxylic acid.[1][2][3] This combination allows for rapid and efficient coupling reactions under mild conditions.[4][5]

The molecule consists of a central L-valine residue. Its amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and its carboxyl group is esterified with pentafluorophenol.

cluster_Fmoc Fmoc Group cluster_Val Valine Core cluster_OPfp Activating Group Fmoc Fluorenylmethoxycarbonyl Val Valine Residue (Cα, Side Chain) Fmoc->Val Amide Bond (via Carbamate) OPfp Pentafluorophenyl Ester (OPfp) Val->OPfp Ester Bond

Caption: Logical structure of the this compound molecule.

The quantitative properties of this compound are summarized in the table below, providing essential information for experimental design and execution.

PropertyValueReference(s)
CAS Number 86060-87-9[2][6][7]
Molecular Formula C₂₆H₂₀F₅NO₄[7][8][9]
Molecular Weight 505.43 g/mol [2][7][9]
Appearance White to beige crystalline powder[2][7]
Melting Point 110-122 °C[2][7]
Solubility Soluble in DMF, DMSO (≥50.8 mg/mL), and Ethanol (≥8.53 mg/mL with sonication). Insoluble in water.[7][10][7][10]
Density 1.373 g/cm³[7]
Optical Rotation α 25/D (c=1 in chloroform): -25.5 to -20.5 °[11]
Storage Temperature 15-25°C or -20°C for long-term storage[2][10]
Purity (Typical) ≥98.0% (HPLC)[2]
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate[10]
InChI Key TZEGAVSWQUEHAQ-QHCPKHFHSA-N[2][6]

Role in Peptide Synthesis

This compound is a pre-activated amino acid derivative designed for use in both solution-phase and solid-phase peptide synthesis (SPPS).[6] The pentafluorophenyl ester is a superior activating group due to the strong electron-withdrawing nature of the fluorine atoms, which makes the ester an excellent leaving group.[4][5]

Advantages:

  • High Reactivity and Speed: PFP esters exhibit significantly faster coupling kinetics compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters.[4][5] This rapid reaction minimizes side reactions and is beneficial for synthesizing sterically hindered or complex peptide sequences.[4]

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to potentially harsh in-situ coupling reagents, which can reduce the occurrence of unwanted modifications.[4]

  • Stability: this compound is a stable, crystalline solid that can be stored for extended periods, making it highly suitable for automated SPPS protocols.[4][12] It is also less susceptible to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters.[1][4]

The primary application involves the coupling of a valine residue to the free N-terminal amine of a growing peptide chain anchored to a solid support.

Peptide Coupling Workflow with this compound start Start: Peptide-Resin with free NH₂ group reagent Add this compound in DMF solution start->reagent coupling Coupling Reaction: Nucleophilic attack by NH₂ reagent->coupling wash Wash Resin (Remove excess reagent and leaving group) coupling->wash Pentafluorophenol (leaving group) released product Result: Elongated Peptide-Resin (Valine added) wash->product

Caption: Workflow for a single valine coupling cycle in SPPS.

Experimental Protocols

This protocol describes the common method for preparing Pfp esters using a carbodiimide coupling agent.[4][12]

Materials:

  • Fmoc-L-Valine (Fmoc-Val-OH) (1 equivalent)

  • Pentafluorophenol (PFP) (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve Fmoc-Val-OH (1 eq) and pentafluorophenol (1.1 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous THF to the cold, stirring solution. A precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 3-5 hours to ensure the reaction goes to completion.

  • Filter the reaction mixture to remove the precipitated DCU by-product.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield pure this compound.

Reactant1 Fmoc-Val-OH Solvent Anhydrous THF @ 0°C Reactant1->Solvent Reactant2 Pentafluorophenol Reactant2->Solvent Reagent DCC (Coupling Agent) Reagent->Solvent Reaction Stir 1hr @ 0°C, then 3-5hrs @ RT Solvent->Reaction Filtration Filter Mixture Reaction->Filtration Evaporation Evaporate Filtrate Filtration->Evaporation Filtrate Byproduct DCU (Precipitate) Filtration->Byproduct Remove Purification Recrystallize Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

This protocol outlines the use of this compound to add a valine residue to a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh piperidine solution for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group.[13]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

  • Coupling: Prepare a solution of this compound (3-5 eq) in DMF. Add this solution to the washed resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test) to check for the disappearance of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and the pentafluorophenol leaving group. The resin is now ready for the next deprotection and coupling cycle.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, structure, and purity of this compound.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound.[6] A high purity level (typically >98%) is crucial to prevent the incorporation of impurities into the synthetic peptide, which could lead to truncated or modified sequences.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques are used to confirm the overall chemical structure, showing characteristic signals for the protons and carbons in the Fmoc group, the valine side chain, and the aromatic rings.[6]

    • ¹⁹F NMR: This is a critical technique to specifically confirm the presence and chemical environment of the five fluorine atoms on the pentafluorophenyl ring, a unique signature of the OPfp group.[6]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, showing strong absorption bands for the carbonyl stretching of the ester and the carbamate, as well as characteristic signals for the aromatic rings and the C-F bonds.[6]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, matching it to the theoretical value of 505.43 g/mol .[10]

References

The Principle of Fmoc-Val-OPfp Activation in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of N-α-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp) in Solid-Phase Peptide Synthesis (SPPS). It delves into the core activation mechanism, details experimental protocols, and presents a comparative analysis of its performance.

Introduction to this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted methodology due to its mild deprotection conditions, which are compatible with a diverse range of amino acid side chains and post-translational modifications.[1][2] Within the Fmoc-SPPS framework, the activation of the incoming amino acid's carboxyl group is a critical step that dictates the efficiency and purity of the final peptide product.

This compound is a pre-activated form of the amino acid valine, where the carboxyl group is esterified with pentafluorophenol. This "active ester" strategy offers several advantages, including high reactivity, reduced risk of racemization, and operational simplicity by avoiding the need for in-situ coupling reagents.[3]

The Core Principle of this compound Activation

The activation of this compound hinges on the strong electron-withdrawing nature of the pentafluorophenyl (Pfp) group. This property renders the ester highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support.[3] This high reactivity facilitates rapid and efficient formation of the peptide bond.

The use of pre-activated Fmoc-amino acid-OPfp esters provides the benefit of swift coupling reactions and circumvents the need for the growing peptide chain to come into contact with activating reagents, thereby minimizing side reactions.[3] These esters are stable, crystalline solids that can be prepared in advance, offering convenience and consistency in the synthesis process.[3]

Quantitative Performance Analysis

While direct, extensive quantitative comparisons for this compound are not always readily available in literature, the performance of coupling reagents can be assessed by examining their efficiency in minimizing racemization, especially for sensitive or sterically hindered amino acids. The following tables provide a comparative overview of racemization levels for challenging amino acid couplings using various activation methods. This data offers a valuable context for understanding the performance of active ester methods like Fmoc-OPfp.

Table 1: Comparison of Racemization Levels for Different Coupling Reagents

N-Protected Amino AcidCoupling Reagent/MethodBaseRacemization/Epimerization (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (no preactivation)DIPEA1.0[4]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)DIPEA7.8[4]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)DIPEA0.3[4]
Fmoc-Ser(Ac₃GlcNAcα)-OHPyBOPDIEA3.8[5]
Fmoc-Ser(Ac₃GlcNAcα)-OHHBTUDIEA1.7[5]
Fmoc-Ser(Ac₃GlcNAcα)-OHHATUDIEA1.3[5]
Fmoc-Ser(Ac₃GlcNAcα)-OHHATUNMM0.4[5]
Fmoc-Ser(Ac₃GlcNAcα)-OHHBTUNMM0.6[5]

Data highlights the impact of the coupling reagent and base on racemization. NMM (N-methylmorpholine) as a weaker base generally leads to lower epimerization compared to DIEA (diisopropylethylamine).[5] HATU consistently shows low levels of epimerization.[5]

The Role of 1-Hydroxybenzotriazole (HOBt) Catalysis

The addition of 1-hydroxybenzotriazole (HOBt) is a common practice to further accelerate the coupling reaction of Fmoc-amino acid-OPfp esters.[3] HOBt acts as a nucleophilic catalyst.[6] While the OPfp ester is already activated, HOBt can react with it to form a benzotriazolyl active ester (OBt ester) intermediate. This OBt ester is highly reactive and readily couples with the N-terminal amine of the peptide chain, often with improved kinetics compared to the OPfp ester alone.

The use of HOBt is particularly beneficial in preventing racemization.[7][8] By providing a rapid and efficient pathway for peptide bond formation, it minimizes the lifetime of potentially racemization-prone intermediates.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of Fmoc-amino acid-OPfp esters and their use in SPPS.

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.[3]

Materials:

  • Fmoc-amino acid (e.g., Fmoc-Val-OH)

  • Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate

  • Pyridine or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

  • Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

  • Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[3]

Solid-Phase Peptide Synthesis using this compound

This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.[3]

Materials and Equipment:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Manual synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).[3]

    • (Optional) Add HOBt (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.[3]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a Kaiser test to check for the presence of free primary amines.[3]

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).[3]

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.[3]

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the peptide-resin with DMF, followed by DCM, and dry the resin.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

General Workflow of Fmoc-SPPS

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: This compound (+/- HOBt) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat n-1 cycles Cleavage Final Cleavage & Deprotection Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Peptide_Bond_Formation cluster_reactants Reactants cluster_products Products Fmoc_Val_OPfp This compound (Activated Amino Acid) Coupled_Peptide Fmoc-Val-NH-Peptide-Resin (Elongated Peptide Chain) Fmoc_Val_OPfp->Coupled_Peptide Nucleophilic Attack Pentafluorophenol Pentafluorophenol (Leaving Group) Fmoc_Val_OPfp->Pentafluorophenol Release of Peptide_Resin H₂N-Peptide-Resin (Deprotected Peptide Chain) Peptide_Resin->Coupled_Peptide HOBt_Catalysis FmocValOPfp This compound OBt_Ester Fmoc-Val-OBt (Highly Reactive Intermediate) FmocValOPfp->OBt_Ester + HOBt Pfp Pentafluorophenol FmocValOPfp->Pfp - Pentafluorophenol HOBt HOBt OBt_Ester->FmocValOPfp - HOBt Coupled_Peptide Fmoc-Val-NH-Peptide-Resin OBt_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Regen_HOBt HOBt (regenerated) Coupled_Peptide->Regen_HOBt - HOBt

References

The Core Mechanism of Fmoc-Val-OPfp in Amide Bond Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and precise formation of amide bonds is the cornerstone of peptide synthesis, a critical process in drug discovery and development. The fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a widely adopted methodology due to its mild reaction conditions. Within this framework, the choice of carboxyl group activation strategy is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and comparative performance of Fmoc-Val-OPfp (Fmoc-Valine-pentafluorophenyl ester), a pre-activated amino acid derivative that offers significant advantages in peptide synthesis, particularly for sterically hindered residues like valine.

Core Principles: The Power of Pentafluorophenyl Ester Activation

The efficacy of this compound lies in the powerful electron-withdrawing nature of the pentafluorophenyl (Pfp) group. This property significantly enhances the electrophilicity of the carbonyl carbon of the valine residue, making it highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. The pentafluorophenolate anion is an excellent leaving group, further facilitating the rapid and efficient formation of the amide bond.

Mechanism of Action

The formation of the peptide bond using this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amine of the peptide-resin attacks the highly electrophilic carbonyl carbon of the this compound.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable pentafluorophenolate anion as the leaving group.

  • Proton Transfer: A final proton transfer step from the newly formed amide nitrogen to a mild base in the reaction medium yields the neutral, elongated peptide chain.

This direct coupling approach using a pre-activated ester avoids the need for in-situ activating reagents, which can sometimes lead to side reactions and racemization.

Quantitative Performance Data

The high reactivity of pentafluorophenyl esters translates to significantly faster coupling kinetics compared to other active esters. This is a critical advantage in SPPS, as faster reactions can minimize side reactions and improve overall synthesis efficiency.

Active EsterStructure of Leaving GroupRelative Coupling Rate
Pentafluorophenyl (OPfp) -O-C₆F₅ 111
Pentachlorophenyl (OPcp)-O-C₆Cl₅3.4
p-Nitrophenyl (ONp)-O-C₆H₄-NO₂1

Table 1: Comparative coupling rates of various active esters. The data highlights the superior reactivity of OPfp esters in amide bond formation.

Incorporating sterically hindered amino acids like valine is a known challenge in peptide synthesis. The choice of coupling method is crucial for achieving high yields and purity. While specific comparative data for this compound is not extensively tabulated in the literature, the general performance of different coupling reagents for hindered amino acids provides valuable context.

Coupling Reagent ClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of Racemization
Pentafluorophenyl Esters (e.g., this compound) Generally high (often >90%) Very Fast Low
Aminium/Uronium Salts (e.g., HATU, HBTU)>95Very FastLow
Phosphonium Salts (e.g., PyBOP)90-95FastLow
Carbodiimides + Additives (e.g., DIC/HOBt)85-90ModerateModerate

Table 2: General performance comparison of different coupling reagent classes for the incorporation of sterically hindered amino acids like valine. Pre-activated esters like this compound offer a compelling combination of high reactivity and low racemization risk.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound in solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle Using this compound

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and, if used, HOBt (3-5 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

    • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, followed by DCM, and dry the resin.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Dry the purified peptide under vacuum.

Visualizing the Process: Diagrams

Chemical Reaction Mechanism

Fmoc-Val-OPfp_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Fmoc_Val_OPfp This compound Tetrahedral_Intermediate Tetrahedral Intermediate Fmoc_Val_OPfp->Tetrahedral_Intermediate Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Tetrahedral_Intermediate Coupled_Peptide Fmoc-Val-NH-Peptide-Resin Tetrahedral_Intermediate->Coupled_Peptide Collapse & Leaving Group Departure Leaving_Group Pentafluorophenolate Tetrahedral_Intermediate->Leaving_Group

Caption: Mechanism of amide bond formation using this compound.

Experimental Workflow for SPPS

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Coupling (this compound, HOBt/DMF) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Next Amino Acid? Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Final_Cleavage No Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation End Purified Peptide Precipitation->End

Caption: A typical solid-phase peptide synthesis (SPPS) workflow.

Logical Relationships of Advantages

Advantages_Logic PFP_Ester Pentafluorophenyl Ester (this compound) Electron_Withdrawing Strong Electron- Withdrawing C₆F₅ Group PFP_Ester->Electron_Withdrawing Good_Leaving_Group Excellent Leaving Group (Pentafluorophenolate) PFP_Ester->Good_Leaving_Group Pre_activated Pre-activated Reagent PFP_Ester->Pre_activated High_Reactivity High Carbonyl Electrophilicity Electron_Withdrawing->High_Reactivity Fast_Kinetics Rapid Coupling Kinetics Good_Leaving_Group->Fast_Kinetics High_Reactivity->Fast_Kinetics Reduced_Side_Reactions Minimized Side Reactions & Racemization Fast_Kinetics->Reduced_Side_Reactions High_Yield High Coupling Yields Fast_Kinetics->High_Yield No_InSitu_Activation No In-Situ Activation Required Pre_activated->No_InSitu_Activation No_InSitu_Activation->Reduced_Side_Reactions Simplified_Workflow Simplified Workflow No_InSitu_Activation->Simplified_Workflow

Caption: Logical flow of the advantages of using this compound.

Conclusion

This compound stands out as a highly effective pre-activated amino acid derivative for amide bond formation in solid-phase peptide synthesis. Its mechanism of action, driven by the strong electron-withdrawing properties of the pentafluorophenyl group, results in rapid and efficient coupling reactions. This is particularly advantageous for the incorporation of sterically hindered amino acids like valine, where traditional in-situ activation methods may lead to lower yields and increased side reactions. The use of this compound offers a streamlined workflow, minimizes the risk of racemization, and contributes to the synthesis of high-purity peptides. For researchers and professionals in drug development, leveraging the benefits of this compound can lead to more robust and successful peptide synthesis campaigns.

The Strategic Advantage of Fmoc-Val-OPfp in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of peptide synthesis, the pursuit of efficiency, purity, and reliability is paramount. For researchers, scientists, and drug development professionals, the choice of coupling reagents can significantly impact the success of synthesizing complex and sterically hindered peptides. This technical guide elucidates the distinct advantages of employing Nα-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp) in peptide chemistry, offering a comprehensive overview of its benefits, quantitative performance, and practical application.

The inherent steric hindrance of the valine side chain presents a well-documented challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and the formation of deletion sequences. The use of pre-activated esters, particularly pentafluorophenyl (PFP) esters, offers a robust solution to this problem. This compound combines the benefits of the widely adopted Fmoc chemistry with the high reactivity and stability of the PFP ester, making it a valuable tool for overcoming difficult couplings.

Core Advantages of this compound

The utility of this compound stems from the powerful electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This leads to several key advantages:

  • High Reactivity and Rapid Coupling Kinetics: PFP esters are among the most reactive activated esters used in peptide synthesis.[1] Kinetic studies have demonstrated that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative rate ratio of 111:1:3.4, respectively.[1] This high reactivity translates to shorter coupling times and increased throughput.

  • Reduced Side Reactions: By using a pre-formed and purified active ester like this compound, the growing peptide chain is not exposed to in-situ activating reagents and their byproducts, which can lead to unwanted side reactions.[2] This approach contributes to a cleaner reaction profile and higher purity of the final peptide.

  • Minimization of Racemization: The use of pre-activated Fmoc-amino acid pentafluorophenyl esters is known to minimize racemization compared to many in-situ activation methods.[3] The rapid coupling kinetics and the ability to perform the reaction under mild conditions reduce the window of opportunity for the formation of 5(4H)-oxazolone, the primary intermediate responsible for racemization.[3]

  • Stability and Convenience: this compound is a stable, crystalline solid that can be stored for extended periods without significant degradation.[3] This stability makes it highly suitable for use in automated peptide synthesizers, where reagents may be stored in solution for some time.[2][4]

  • Effectiveness in Sterically Hindered Couplings: The high reactivity of the OPfp ester is particularly advantageous for coupling sterically hindered amino acids like valine, where slower coupling methods may fail or result in low yields.[1]

Quantitative Data and Performance Comparison

While direct comparative studies showcasing this compound against a wide range of modern coupling reagents in a single experiment are not extensively documented in the readily available literature, the general performance of PFP esters provides a strong indication of their efficacy. The following table summarizes the relative performance characteristics of PFP esters in comparison to other common coupling methodologies.

Coupling MethodReagent TypeRelative SpeedRisk of RacemizationKey Characteristics
This compound Pre-activated EsterVery FastVery LowHigh reactivity, stable, reduces side reactions, ideal for hindered couplings.[1][2][3]
HATU/DIPEA Aminium/Uronium SaltVery FastLowHighly efficient for hindered couplings, but requires a base and in-situ activation.[1]
HBTU/DIPEA Aminium/Uronium SaltFastLowCost-effective and reliable, but generally less reactive than HATU.[1]
DIC/Oxyma Carbodiimide/AdditiveModerateLowEconomical choice, with Oxyma effectively suppressing racemization.[1]
PyBOP/DIPEA Phosphonium SaltFastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.

Experimental Protocols

Synthesis of this compound

A general and widely adopted method for the synthesis of Fmoc-amino acid pentafluorophenyl esters involves the use of a carbodiimide coupling agent.

Materials:

  • Fmoc-Val-OH (1 equivalent)

  • Pentafluorophenol (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Dissolve Fmoc-Val-OH and pentafluorophenol in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC to the cold solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 3-5 hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the DCU.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization, typically from a solvent mixture such as ethyl acetate/hexanes.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (1.5 - 3 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF)

  • Optional: N-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) as an additive (1 equivalent)

Protocol:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: a. Dissolve this compound in DMF. If using an additive like HOBt or HOOBt, dissolve it in the same solution. b. Add the this compound solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature. The coupling time can range from 1 to several hours. For sterically hindered couplings, a longer reaction time or double coupling may be necessary.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling.[4]

  • Washing: After a complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of this compound.

SPPS_Cycle_with_Fmoc_Val_OPfp start Start with Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling with This compound in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative next_cycle->deprotection Continue Synthesis end Synthesis Complete next_cycle->end Final Amino Acid Troubleshooting_Incomplete_Coupling start Initial Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test positive Positive Result (Incomplete Coupling) kaiser_test->positive Blue/Purple Beads negative Negative Result (Complete Coupling) kaiser_test->negative Yellow/Colorless Beads double_couple Perform Double Coupling with Fresh Reagents positive->double_couple proceed Proceed to Next Deprotection Step negative->proceed kaiser_test2 Perform Second Kaiser Test double_couple->kaiser_test2 kaiser_test2->negative Negative capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test2->capping Positive capping->proceed

References

Stability and Storage of Fmoc-Val-OPfp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp). Understanding the stability profile of this critical reagent is paramount for ensuring the integrity of peptide synthesis, leading to higher purity, yield, and reproducibility in research and drug development. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers clear guidelines for storage and handling.

Core Stability and Storage Recommendations

This compound, like other activated amino acid esters, is sensitive to environmental factors such as temperature, moisture, and light. While generally considered a stable crystalline solid, improper handling and storage can lead to degradation, compromising its effectiveness in peptide coupling reactions.

General Storage Conditions

For optimal stability, this compound should be stored in a cool, dry, and dark environment. Supplier recommendations vary, but a consensus points towards refrigerated or frozen storage for long-term preservation.

Table 1: Recommended Storage Temperatures for this compound

Storage DurationRecommended TemperatureRationale
Long-term-20°C[1][2]Minimizes thermal degradation and hydrolysis. Ideal for preserving the integrity of the compound over extended periods.
Short-term2-8°C[3]Suitable for frequently used aliquots to avoid repeated freeze-thaw cycles.

Note: It is crucial to allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which can lead to hydrolysis[4]. Solutions of this compound are not recommended for long-term storage and should be used shortly after preparation[4].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValue
AppearanceWhite to off-white or slight yellow to beige powder/crystal
Molecular Weight505.43 g/mol
Melting Point110-122 °C
SolubilitySoluble in DMSO and DMF; sparingly soluble in Ethanol; insoluble in water.

Potential Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis of the pentafluorophenyl ester bond and cleavage of the Fmoc protecting group. These degradation processes can be accelerated by exposure to moisture, high temperatures, and light.

Hydrolysis

The most common degradation pathway is the hydrolysis of the active ester bond, particularly in the presence of moisture or at elevated pH. This reaction yields Fmoc-Val-OH and pentafluorophenol, rendering the amino acid inactive for subsequent coupling reactions. Pentafluorophenyl esters are noted to be less susceptible to spontaneous hydrolysis compared to other active esters like succinimidyl esters[5].

Hydrolysis_Pathway FmocValOPfp This compound Products Fmoc-Val-OH + Pentafluorophenol FmocValOPfp->Products Hydrolysis H2O H₂O (Moisture) H2O->Products

Caption: Hydrolysis degradation pathway of this compound.

Thermal Degradation

Elevated temperatures can induce the cleavage of the Fmoc protecting group. This base-free thermal cleavage, which can occur at temperatures around 120°C, proceeds via an E1cB-like mechanism to produce dibenzofulvene, carbon dioxide, and the free amine of the valine pentafluorophenyl ester[1][6]. The resulting free amine can potentially participate in side reactions.

Thermal_Degradation_Pathway FmocValOPfp This compound Products Dibenzofulvene + CO₂ + H-Val-OPfp FmocValOPfp->Products Thermal Cleavage Heat Heat (e.g., 120°C) Heat->Products

Caption: Thermal degradation pathway of the Fmoc group.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to comprehensively evaluate the stability of this compound. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and determine degradation kinetics.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Photostability chamber

  • Oven

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Prep Prepare stock solution of This compound in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Base Base Hydrolysis (0.1 M NaOH) Prep->Base Oxidative Oxidative Stress (3% H₂O₂) Prep->Oxidative Thermal Thermal Stress (60°C, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Analysis Analyze samples by RP-HPLC at t=0, 2, 4, 8, 24 hours Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Characterize degradants (LC-MS, NMR) and quantify purity Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C and 80°C.

    • Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a C18 reversed-phase column. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the chromatograms at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at different time points. Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

Illustrative Stability Data

The following tables present illustrative data that could be obtained from a forced degradation study.

Table 3: Illustrative Purity of this compound under Stress Conditions (%)

Condition0 hr2 hr4 hr8 hr24 hr
0.1 M HCl, 60°C99.598.296.592.185.3
0.1 M NaOH, RT99.590.382.165.440.2
3% H₂O₂, RT99.599.198.898.597.9
80°C (Solid)99.599.499.298.998.1
Photostability99.599.399.098.697.5

Table 4: Illustrative Major Degradation Products Identified

Stress ConditionMajor DegradantProposed Structure
Acid/Base HydrolysisFmoc-Val-OHN-α-Fmoc-L-valine
Thermal DegradationH-Val-OPfpL-valine pentafluorophenyl ester

Handling and Safety Precautions

Proper handling procedures are essential to ensure the stability of this compound and the safety of laboratory personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves[3]. When handling the solid powder, a dust mask is recommended to avoid inhalation[3].

  • Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood, especially when weighing the solid or preparing solutions.

  • Spill and Disposal: In case of a spill, contain the material and clean the area thoroughly. Dispose of all waste, including unused compound and contaminated materials, as hazardous chemical waste according to institutional and local regulations.

By adhering to these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of this compound, leading to more successful and reproducible outcomes in peptide synthesis and related applications.

References

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread use in solid-phase peptide synthesis (SPPS) stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, quantitative stability data, and a discussion of common challenges and solutions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly piperidine.[1][2] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1][2]

The key structural feature of the Fmoc group is the fluorenyl ring system. The electron-withdrawing nature of this system renders the proton on the β-carbon (the 9-position of the fluorene) acidic.[3] This acidity facilitates a β-elimination reaction in the presence of a base, leading to the cleavage of the carbamate bond and the release of the free amine.[3]

Data Presentation

Fmoc Protection of Amines and Amino Acids

The introduction of the Fmoc group onto a primary or secondary amine is typically achieved using Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts.[1][4] The reaction is generally carried out in the presence of a mild base.

Amine/Amino Acid SubstrateProtecting ReagentBase/Solvent SystemReaction Time (h)Yield (%)Reference
Various aromatic and aliphatic aminesFmoc-ClWater0.3 - 475 - 92[5]
D-ThreonineFmoc-OSuTHF/sat. aq. NaHCO₃16>90 (not specified)[6]
L-PhenylalanineFmoc-OSuMethylene chlorideNot specified92[7]
Various amino acidsFmoc-benzotriazoleTriethylamineNot specifiedVery good[8]
Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is dependent on the base used, its concentration, the solvent, and the specific amino acid residue. Piperidine is the most common base, typically used at a concentration of 20% in N,N-dimethylformamide (DMF).[9]

Table 2.1: Deprotection Kinetics with Piperidine

Piperidine Concentration (v/v) in DMFTime (min)Fmoc Removal (%)Reference
1%15.2[10]
1%333.4[11]
1%549.6[11]
2%112.9[11]
2%363.3[11]
2%587.9[11]
5%3>99[11]
20%3>99[11]

Table 2.2: Comparative Deprotection Kinetics of Different Bases

Deprotection ReagentConcentrationAmino AcidTime (min)Deprotection (%)Reference
4-Methylpiperidine (4MP)20% v/v in DMFFmoc-L-Leucine-OH3~80[12][13]
Piperidine (PP)20% v/v in DMFFmoc-L-Leucine-OH3~80[12][13]
Piperazine (PZ)10% w/v in 9:1 DMF/EthanolFmoc-L-Leucine-OH3~80[12][13]
4-Methylpiperidine (4MP)20% v/v in DMFFmoc-L-Arginine(Pbf)-OH10>90[12][13]
Piperidine (PP)20% v/v in DMFFmoc-L-Arginine(Pbf)-OH10>90[12][13]
Piperazine (PZ)10% w/v in 9:1 DMF/EthanolFmoc-L-Arginine(Pbf)-OH10~85[12][13]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)2% in Anisole/NOP (75:25)Fmoc-Val-OH15 + 15Excellent[14]
5% Piperazine + 2% DBU in DMF--t1/2 = 7s-[15]

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the protection of an amino acid with the Fmoc group.[1]

Materials:

  • Amino acid (1.0 equivalent)

  • Fmoc-OSu (1.05 equivalents)[1]

  • 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate[1]

  • Dioxane or acetone

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).[1]

  • In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[1]

  • Add the Fmoc-OSu solution to the amino acid solution dropwise with stirring at 0-5 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[1]

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

  • Purify the product by recrystallization if necessary.

Protocol 2: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • Deprotection solution: 20% (v/v) piperidine in DMF[16]

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • Coupling solution: Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 4.5 equivalents), and a base (e.g., N-methylmorpholine or collidine, 20% in DMF)[16]

  • Washing solvents (e.g., DMF, DCM, isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[16]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[16]

    • Drain the solution. Some protocols recommend a second deprotection step.[17]

  • Washing: Wash the resin thoroughly with DMF (e.g., 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[16]

  • Amino Acid Coupling:

    • Prepare the activated amino acid by dissolving the Fmoc-amino acid and coupling reagent in the base/DMF solution.[16]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]

  • Washing: Wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A positive result (blue/purple beads) indicates free amines and an incomplete reaction.[18]

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[2]

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly.[18]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[18]

  • Agitate the mixture at room temperature for 2-4 hours.[2][18]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[18]

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Mandatory Visualization

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Decarboxylation & Trapping Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Fmoc_Carbanion Fmoc Carbanion Proton_Abstraction->Fmoc_Carbanion Piperidinium Piperidinium Ion Proton_Abstraction->Piperidinium Beta_Elimination Fmoc_Carbanion->Beta_Elimination E1cB Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Carbamate_Intermediate Carbamate Intermediate Beta_Elimination->Carbamate_Intermediate DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct Decarboxylation Carbamate_Intermediate->Decarboxylation Free_Amine H₂N-Peptide-Resin Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 Piperidine2 Piperidine Piperidine2->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 4. Wash (DMF, DCM, IPA) coupling->wash2 cycle_end Repeat Cycle for Next Amino Acid wash2->cycle_end final_deprotection Final Fmoc Deprotection wash2->final_deprotection cycle_end->deprotection n-1 times cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Val-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nα-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp) in solid-phase peptide synthesis (SPPS). The use of pre-activated pentafluorophenyl (Pfp) esters, such as this compound, offers a robust and efficient method for peptide synthesis, particularly for sterically hindered amino acids like valine.[1][2] The high reactivity of the Pfp ester facilitates rapid amide bond formation while minimizing racemization and side reactions.[1][3]

Introduction to this compound in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[4][5] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups.[6][7]

This compound is a pre-activated form of Fmoc-L-valine, where the carboxyl group is esterified with pentafluorophenol. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, thus driving the coupling reaction forward efficiently.[1][3] This pre-activation avoids the need for in-situ coupling reagents that can sometimes lead to side reactions.[1][8]

Advantages of using this compound:

  • High Reactivity and Rapid Coupling: The pentafluorophenyl ester is a highly reactive leaving group, leading to faster and more efficient coupling reactions.[1][3]

  • Reduced Risk of Racemization: The high reactivity and mild coupling conditions minimize the risk of racemization, which can be a concern for some amino acids.[1]

  • Stability and Convenience: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance and stored, simplifying the synthesis workflow.[1][8]

  • Suitability for Sterically Hindered Residues: This method is particularly effective for coupling sterically hindered amino acids like valine.[1]

Experimental Protocols

The following protocols outline the key steps in a typical SPPS cycle using this compound. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and resin used.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible.

Protocol:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[5]

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, liberating a free amine for the next coupling reaction.

Protocol:

  • Add a 20% solution of piperidine in DMF to the swollen resin.[5][7]

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][9]

Coupling of this compound

This protocol describes the coupling of the pre-activated this compound to the deprotected resin.

Protocol:

  • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

  • (Optional but recommended) To accelerate the coupling, 1-hydroxybenzotriazole (HOBt) can be added as a catalyst (2-4 equivalents).[1][8]

  • Add the activated this compound solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test to detect the presence of free primary amines.[2] A negative Kaiser test (yellow/colorless beads) indicates complete coupling.[2]

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and by-products.[1]

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

  • Ensure the N-terminal Fmoc group has been removed by following the deprotection protocol (Section 2.2).

  • Thoroughly wash the peptide-resin with DCM and dry it under vacuum.[10]

  • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[11][12] For many sequences, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.[11][12] The choice of scavengers depends on the amino acid composition of the peptide.[11]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage by-products.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound SPPS protocol. It is important to note that optimal conditions can be sequence-dependent.

ParameterTypical Value/RangeNotes
Fmoc Deprotection Time 5-30 minutesCan be longer for aggregated sequences.[6]
Piperidine Concentration 20% in DMFA commonly used concentration for efficient Fmoc removal.[7]
This compound Equivalents 2-4 eq.Relative to the resin loading capacity.
Coupling Time 1-2 hoursCan be monitored with a Kaiser test.[2]
Catalyst (HOBt) 2-4 eq.Optional but can accelerate the coupling reaction.[1][8]
Cleavage Time 2-4 hoursSequence-dependent; longer times may be needed for complete deprotection.[11]
Expected Purity (Crude) >90%As demonstrated in the synthesis of a decapeptide.[3]

Visualized Workflows and Pathways

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy.

SPPS_Workflow Resin Start: Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Chain Elongation Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Step Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

This compound Activation and Coupling

This diagram shows the chemical structure of this compound and its reaction with the N-terminus of the growing peptide chain.

Fmoc_Val_OPfp_Coupling cluster_reactants Reactants cluster_products Products FmocValOPfp This compound (Activated Amino Acid) CoupledPeptide Fmoc-Val-NH-Peptide-Resin (Elongated Peptide) FmocValOPfp->CoupledPeptide Peptide Bond Formation LeavingGroup Pentafluorophenol (Leaving Group) FmocValOPfp->LeavingGroup Release PeptideResin H₂N-Peptide-Resin (Deprotected N-terminus) PeptideResin->CoupledPeptide

Caption: A schematic of the coupling reaction between this compound and a resin-bound peptide.

References

Step-by-Step Guide for Using Fmoc-Val-OPfp in Manual Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing valine using the pre-activated pentafluorophenyl (OPfp) ester of Fmoc-Valine (Fmoc-Val-OPfp). The use of Fmoc-amino acid-OPfp esters in SPPS offers several advantages, primarily due to the high reactivity of the OPfp leaving group. This heightened reactivity leads to rapid and efficient amide bond formation, which can be particularly beneficial when coupling sterically hindered amino acids like valine. This protocol is designed to guide researchers through the entire manual SPPS workflow, from resin preparation to final peptide cleavage and precipitation.

Key Advantages of this compound:
  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the free amine on the growing peptide chain, leading to faster coupling times.

  • Reduced Racemization: The rapid coupling kinetics minimize the risk of racemization, a common side reaction with some activation methods, especially for hindered amino acids.

  • Convenience: As a stable, pre-activated reagent, this compound eliminates the need for in-situ activation steps, simplifying the coupling protocol and reducing the potential for side reactions associated with coupling reagents.

Quantitative Data Presentation

The following table summarizes the expected performance of this compound in manual SPPS compared to a standard in-situ activation method (HBTU/DIPEA). Please note that the values for this compound are based on the generally reported high efficiency and rapid reaction times of OPfp esters; actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterThis compoundStandard HBTU/DIPEA Activation
Amino Acid Fmoc-Val-OHFmoc-Val-OH
Activation Method Pre-activated Pentafluorophenyl EsterIn-situ with HBTU/DIPEA
Typical Coupling Time 30 - 90 minutes1 - 4 hours
Expected Coupling Efficiency >99%~99%
Relative Cost HigherLower
Key Advantage Faster coupling, reduced risk of side reactionsCost-effective, widely used

Experimental Protocols

This section details the step-by-step protocol for manual solid-phase peptide synthesis on a 0.1 mmol scale using this compound.

Materials and Reagents:
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a more standard 95% TFA, 2.5% water, 2.5% TIS for peptides without sensitive residues.[1]

  • Cold diethyl ether

  • Manual SPPS reaction vessel with a sintered glass frit

  • Shaker or rocker

Protocol:

1. Resin Preparation and Swelling: a. Weigh 100 mg of Rink Amide resin (assuming a loading of ~1.0 mmol/g) and place it in the reaction vessel. b. Add 5 mL of DMF to the resin. c. Swell the resin for 30-60 minutes at room temperature with gentle agitation.[2] d. Drain the DMF.

2. Initial Fmoc Deprotection (if starting with Fmoc-protected resin): a. Add 5 mL of the deprotection solution (20% piperidine in DMF) to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of the deprotection solution and agitate for an additional 15-20 minutes.[3] d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

3. Coupling of this compound: a. In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in 2-3 mL of DMF. b. Add the this compound solution to the deprotected resin in the reaction vessel. c. Agitate the mixture at room temperature for 30-90 minutes. d. Monitoring the Coupling Reaction: To ensure the reaction is complete, a qualitative ninhydrin (Kaiser) test can be performed on a few beads of resin. A negative test (beads remain colorless or yellowish) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[2] e. Once the coupling is complete, drain the reaction solution. f. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Subsequent Amino Acid Cycles: a. Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled valine. b. Coupling of the Next Amino Acid: Couple the next Fmoc-amino acid using a standard in-situ activation method (e.g., with HBTU/DIPEA) or another pre-activated ester. Repeat the coupling and washing steps as described above. c. Continue this cycle of deprotection, coupling, and washing for each amino acid in the peptide sequence.

5. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Resin Washing and Drying: a. After the final deprotection and washing steps, wash the resin with methanol (3 x 5 mL) and then with diethyl ether (3 x 5 mL). b. Dry the resin thoroughly under vacuum for at least 1 hour.[1]

7. Cleavage and Deprotection: a. CAUTION: Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment. b. Add the freshly prepared cleavage cocktail (e.g., 5 mL for 100 mg of resin) to the dried peptide-resin.[1] c. Agitate the mixture at room temperature for 2-4 hours.[1] d. Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube. e. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation, Washing, and Drying: a. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. b. Place the mixture at -20°C for at least 1 hour to maximize precipitation.[1] c. Centrifuge the mixture to pellet the peptide and carefully decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle Synthesis Cycle Resin_Prep Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Deprotection->Wash1 Coupling Coupling (this compound in DMF) Wash1->Coupling Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cycle->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Manual Fmoc-SPPS workflow using this compound.

Signaling Pathways and Logical Relationships

Peptide_Bond_Formation Resin Resin-Bound Peptide H₂N-AAₙ-...-AA₁ PeptideBond Peptide Bond Formation Resin-Bound Peptide-(Val)-Fmoc Resin:port->PeptideBond Nucleophilic Attack FmocValOPfp This compound Fmoc-NH-CH(Val)-C(=O)-OPfp FmocValOPfp->PeptideBond Pfp_Leaving_Group Pentafluorophenol (Leaving Group) PeptideBond->Pfp_Leaving_Group Release of

Caption: Peptide bond formation with this compound.

References

Application Notes and Protocols for Fmoc-Val-OPfp in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a fundamental technology in peptide research and drug development. The choice of activating agent for the carboxyl group of the incoming amino acid is critical for achieving high coupling efficiency and purity of the final peptide. Fmoc-Val-OPfp (N-α-Fmoc-L-valine pentafluorophenyl ester) is a pre-activated amino acid derivative that offers significant advantages in automated SPPS, particularly for the incorporation of the sterically hindered valine residue.

The pentafluorophenyl (Pfp) ester is a highly reactive activating group, facilitating rapid and efficient amide bond formation.[1] The use of pre-activated esters like this compound can lead to faster reaction times and higher yields compared to in-situ activation methods.[1] Furthermore, the Pfp ester provides a greater stability against spontaneous hydrolysis compared to other active esters, which is beneficial during synthesis and storage.[1] A significant advantage of using Fmoc-amino acid pentafluorophenyl esters is the minimization of racemization, a common side reaction during peptide coupling.[1]

These application notes provide detailed protocols and comparative data for the use of this compound in automated peptide synthesizers, enabling researchers to optimize the synthesis of valine-containing peptides.

Data Presentation: Performance of Coupling Reagents

The selection of a coupling reagent is a critical determinant of synthesis success, especially for sterically hindered amino acids like valine. The following table summarizes representative data on the performance of common coupling reagents for the incorporation of sterically hindered amino acids, providing a proxy for the expected performance of this compound. For challenging couplings, HATU and HCTU are generally superior choices, often yielding higher purity products.[2]

Coupling ReagentRepresentative Crude Purity (%)Coupling Time (min)Key Characteristics
This compound (expected) HighFastPre-activated, high reactivity, low risk of racemization.[1]
HATU Higher Purity (fewer deletion products)[2]Faster[2]Forms a highly reactive OAt-active ester.[2]
HBTU Lower Purity (more deletion products)[2]Slower[2]Forms a less reactive OBt-ester.[2]
HCTU HighFastSimilar to HATU in efficiency.
DIC/Oxyma GoodModerateCost-effective, low racemization risk.[2]

Note: The values presented are representative and can vary based on the peptide sequence, resin, and specific synthesizer conditions.

Experimental Protocols

Protocol 1: Automated Peptide Synthesis Cycle using this compound

This protocol outlines a general cycle for the incorporation of this compound in an automated peptide synthesizer. Reagent volumes and reaction times may need to be optimized based on the specific instrument and peptide sequence.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[3][4]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF.[4]

  • Incubate for a specified time as optimized for the synthesizer (e.g., 2 x 10 minutes).[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.[5]

3. This compound Coupling:

  • Prepare a solution of this compound (e.g., 3-5 equivalents relative to resin loading) in DMF.

  • For increased reactivity, 1-hydroxybenzotriazole (HOBt) can be added to the coupling solution.[6]

  • Add the this compound solution to the deprotected resin in the reaction vessel.

  • Allow the coupling reaction to proceed for 30-60 minutes. The high reactivity of the OPfp ester often allows for shorter coupling times.[1]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.[4]

5. Monitoring the Coupling Reaction (Optional but Recommended):

  • Perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates a complete coupling reaction.

  • If the Kaiser test is positive (blue beads), a second coupling (recoupling) with fresh this compound solution may be necessary.[5]

6. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a capping mixture (e.g., acetic anhydride and N,N'-diisopropylethylamine (DIPEA) in DMF) for 10-15 minutes.

  • Wash the resin with DMF.

7. Cycle Repetition:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Final Deprotection and Cleavage:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.[5]

9. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Automated Peptide Synthesis

Automated_Peptide_Synthesis_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound in DMF wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Kaiser Test wash2->monitoring recouple Recouple monitoring->recouple Positive capping Capping (Optional) monitoring->capping Negative recouple->coupling next_cycle Next Amino Acid Cycle capping->next_cycle next_cycle->deprotection Repeat Cycle final_cleavage Final Cleavage & Deprotection next_cycle->final_cleavage Final Cycle Complete end End: Purified Peptide final_cleavage->end

Caption: Automated Fmoc-SPPS workflow using this compound.

Logical Relationship of this compound Advantages

Fmoc_Val_OPfp_Advantages main This compound preactivated Pre-activated Pentafluorophenyl Ester main->preactivated reactivity High Reactivity preactivated->reactivity racemization Minimized Racemization preactivated->racemization stability Good Hydrolytic Stability preactivated->stability kinetics Rapid Coupling Kinetics reactivity->kinetics yield Higher Yields kinetics->yield automation Ideal for Automated Synthesizers kinetics->automation purity Higher Peptide Purity yield->purity racemization->purity storage Longer Shelf-life stability->storage storage->automation

Caption: Key advantages of this compound in peptide synthesis.

References

Application Notes and Protocols for Fmoc-Val-OPfp in the Coupling of Sterically Hindered Valine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids, such as valine, presents a significant challenge. The bulky isopropyl side chain of valine can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions. This results in deletion sequences and lower purity of the final peptide product. To overcome this hurdle, highly reactive coupling reagents and optimized protocols are essential.

Fmoc-Val-OPfp, the pentafluorophenyl (Pfp) ester of Fmoc-protected valine, is a pre-activated amino acid derivative designed to enhance coupling efficiency, particularly in difficult sequences. The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive towards nucleophilic attack by the amine, facilitating rapid and efficient amide bond formation. This high reactivity can help to minimize racemization and is particularly effective for sterically hindered couplings.[1]

These application notes provide a comprehensive overview of the use of this compound for the incorporation of sterically hindered valine residues, including comparative data on coupling efficiencies, detailed experimental protocols, and workflows to guide researchers in optimizing their peptide synthesis strategies.

Data Presentation: Comparative Coupling Efficiencies

Coupling Reagent/MethodReagent ClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
This compound Pre-activated Ester>90 (with catalyst)[2]FastLowStable, crystalline solid; avoids in-situ activation side reactions.[1] Can be used with a catalyst like HOBt to further accelerate coupling.[1]
HATU Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[3]
HBTU Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[3]
COMU Uronium Salt>95Very FastLowHigh solubility and safety profile; outperforms HBTU in some difficult sequences.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice; the use of HOBt is crucial to suppress racemization.

Experimental Protocols

Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the procedure for using this compound for the incorporation of a valine residue onto a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, as catalyst)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • This compound Coupling:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • (Optional) To enhance the reaction rate, add HOBt (2-4 equivalents) to the this compound solution.[1]

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. The extended reaction time can help overcome steric hindrance.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines.

    • A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue or purple beads), the coupling is incomplete, and a second coupling (recoupling) is recommended.

  • Recoupling (if necessary):

    • Drain the reaction solution.

    • Prepare a fresh solution of this compound (with optional HOBt) as described in step 3.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

    • Perform another Kaiser test to confirm completion.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.

Protocol 2: Double Coupling of a Sterically Hindered Valine using HATU

For extremely difficult couplings where a single coupling may not be sufficient, a double coupling strategy using a potent in-situ activating reagent like HATU is recommended.

Materials:

  • Fmoc-Val-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection: Follow the deprotection and washing steps as described in Protocol 1 (steps 1 and 2).

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-Val-OH (3-5 equivalents relative to resin loading) by dissolving it in DMF with HATU (2.9 equivalents) and DIPEA (6-10 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-Val-OH.

    • Allow the second coupling to proceed for another 45-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • After the second coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle.

Visualizations

Experimental Workflow for this compound Coupling

SPPS_Workflow cluster_cycle Single Coupling Cycle start Start with Deprotected Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling This compound Coupling wash1->coupling kaiser Kaiser Test coupling->kaiser recouple Recouple with Fresh Reagents kaiser->recouple Positive wash2 DMF/DCM Wash kaiser->wash2 Negative recouple->kaiser next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS using this compound.

Logical Relationship for Coupling Strategy Selection

Coupling_Strategy start Coupling Sterically Hindered Valine strategy Select Coupling Strategy start->strategy opfp This compound (Pre-activated) strategy->opfp Convenience & Reduced Side Reactions insitu In-situ Activation (e.g., HATU, COMU) strategy->insitu Highest Reactivity for Difficult Sequences single_coupling Single Coupling opfp->single_coupling insitu->single_coupling double_coupling Double Coupling extended_time Extended Reaction Time double_coupling->extended_time Still Incomplete success Successful Coupling double_coupling->success Complete single_coupling->double_coupling Incomplete Coupling (Positive Kaiser Test) single_coupling->success Complete Coupling (Negative Kaiser Test) extended_time->success

Caption: Decision workflow for selecting a coupling strategy for sterically hindered valine.

References

Application Notes and Protocols: Fmoc-Val-OPfp in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Val-OPfp (N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester) is a highly efficient, pre-activated amino acid derivative utilized in peptide synthesis. While its application in solid-phase peptide synthesis (SPPS) is well-established, its use in solution-phase peptide synthesis (SolPS) presents significant advantages. These are particularly notable in the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis strategies, and scenarios where solid-phase approaches may be suboptimal.

The pentafluorophenyl (Pfp) ester serves as a highly reactive activating group, enabling efficient peptide bond formation under mild reaction conditions, which often results in high yields and minimal racemization.[1] The sterically bulky Fmoc protecting group on the α-amino function of the valine residue further aids in minimizing undesirable side reactions.[1]

Key Advantages of this compound in Solution-Phase Synthesis

  • High Reactivity and Rapid Coupling: The strong electron-withdrawing effect of the pentafluorophenyl ring significantly activates the carbonyl carbon, facilitating rapid acylation of the incoming amino group.[1] This translates to shorter reaction times when compared to many other activation methods.

  • Reduced Risk of Racemization: The use of a stable, pre-activated ester like this compound allows for coupling under mild basic conditions, which significantly minimizes the risk of epimerization.[1] This is a crucial advantage, especially when incorporating sterically hindered amino acids such as valine.

  • Simplified Purification: A key byproduct of the coupling reaction is pentafluorophenol, which is volatile and can be readily removed during the aqueous workup, thereby simplifying the purification of the target peptide.

  • Compatibility with Fmoc Chemistry: this compound is fully compatible with standard Fmoc deprotection protocols, allowing for a straightforward, iterative approach to peptide chain elongation in solution.

Quantitative Data Summary

The following table presents typical quantitative data for coupling reactions involving Fmoc-amino acid-OPfp esters in solution-phase synthesis, based on literature for analogous reactions. It is important to note that actual results can vary based on the specific peptide sequence, solvents, and reaction conditions employed.

ParameterTypical ValueReference for Analogous Reactions
Coupling Time 1 - 4 hours[1]
Typical Yield 85 - 95%General expectation for efficient coupling
Purity (post-purification) >98%General expectation for efficient coupling
Epimerization <1%[1]

Experimental Protocols

  • This compound

  • N-terminally deprotected amino acid or peptide ester (e.g., H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or an alternative non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel on aluminum backing with fluorescent indicator)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

This protocol details the coupling of this compound with glycine methyl ester hydrochloride.

1. Preparation of the Free Amino Component:

  • In a clean, dry round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DMF.
  • To this solution, add DIPEA (1.1 equivalents) dropwise while stirring at room temperature.
  • Continue stirring for 15-20 minutes to ensure complete neutralization and formation of the free amine.

2. Coupling Reaction:

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.
  • Transfer the this compound solution to the flask containing the free H-Gly-OMe.
  • Allow the reaction to proceed at room temperature with continuous stirring.
  • Monitor the progress of the reaction by TLC (a typical mobile phase would be a mixture of ethyl acetate and hexanes). The reaction is generally complete within 1 to 4 hours.

3. Aqueous Workup:

  • Upon completion, dilute the reaction mixture with ethyl acetate.
  • Transfer the diluted solution to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and finally with brine (once).
  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

4. Isolation and Purification:

  • Filter off the drying agent.
  • Concentrate the filtrate under reduced pressure to yield the crude product.
  • Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-Val-Gly-OMe.

5. Characterization:

  • Confirm the identity and structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
  • Assess the final purity of the product by analytical HPLC.

Visualizations

G cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Wash1 Aqueous Workup & Purification Deprotection->Wash1 Repeat for each amino acid Coupling Coupling with Fmoc-AA-OPfp & Base Wash1->Coupling Repeat for each amino acid Wash2 Aqueous Workup & Purification Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Start Start with C-terminal protected amino acid Start->Deprotection Final_Purification Final Purification (e.g., Crystallization or Chromatography) Final_Deprotection->Final_Purification Final_Peptide Pure Peptide Final_Purification->Final_Peptide

Caption: General workflow for iterative solution-phase peptide synthesis.

G FmocValOPfp This compound arrow DMF Room Temp. FmocValOPfp->arrow PeptideNH2 H₂N-Peptide PeptideNH2->arrow Base Base (e.g., DIPEA) Base->arrow PeptideBond Fmoc-Val-Peptide PFP Pentafluorophenol BaseH Protonated Base plus1 + plus2 + arrow->PeptideBond arrow->PFP arrow->BaseH

Caption: Chemical reaction of the coupling step in solution-phase.

References

Fmoc-Val-OPfp in convergent and fragment condensation strategies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Fmoc-Val-OPfp in Peptide Synthesis

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester, commonly known as this compound, is a highly reactive, activated amino acid derivative crucial for advanced peptide synthesis. It combines the benefits of the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the α-amino group with the efficiency of a pentafluorophenyl (Pfp) ester for carboxyl group activation.[1] The Fmoc group provides stable protection under acidic conditions but is easily removed with a mild base, forming the foundation of the most common solid-phase peptide synthesis (SPPS) strategy.[][3] The Pfp ester is a superior activating group due to the strong electron-withdrawing nature of the pentafluorophenyl ring, which makes it an excellent leaving group and facilitates rapid peptide bond formation.[4][5] This combination makes this compound particularly valuable in sophisticated synthetic strategies like convergent synthesis and fragment condensation, especially for producing complex, long, or sterically hindered peptides.[4][6]

Core Concepts: Convergent and Fragment Condensation Strategies

While traditional peptide synthesis involves a linear, stepwise addition of single amino acids to a growing chain, this method can be inefficient for long peptides, leading to an accumulation of impurities that are difficult to separate.[6][7] Convergent and fragment condensation strategies offer a powerful alternative.

  • Convergent Synthesis: This approach involves the independent synthesis of several smaller, protected peptide fragments.[6][8] These fragments are then purified individually and subsequently joined together (condensed) in a controlled manner to form the final, full-length peptide.[8][9] This method simplifies purification, as the impurities in each fragment are significantly different in size from the final product, and improves the overall efficiency for synthesizing large proteins.[6]

  • Fragment Condensation: This is the key coupling step within a convergent strategy, where two purified peptide fragments are linked. The success of this step hinges on efficient and rapid peptide bond formation with minimal side reactions, particularly racemization at the C-terminal amino acid of the activated fragment.[10][11]

Role and Advantages of this compound

This compound is exceptionally well-suited for these advanced strategies for several key reasons:

  • High Reactivity and Speed: Pfp esters are among the most reactive activated esters used in peptide synthesis. Kinetic studies have shown that they couple significantly faster than other active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters.[4][12] This high reactivity is crucial for driving the sterically demanding fragment condensation reactions to completion, leading to higher yields.[13]

  • Reduced Side Reactions: The use of a pre-formed, stable active ester like this compound avoids exposing the peptide fragments to separate, in-situ activating reagents during the critical coupling step.[5] This minimizes the risk of side reactions that can modify sensitive amino acid residues.[]

  • Stability and Handling: Fmoc-amino acid Pfp esters are generally stable, often crystalline, compounds that can be prepared in advance, purified, and stored.[4] This simplifies reagent handling and improves reproducibility compared to generating activated species in-situ. Their stability also makes them less susceptible to spontaneous hydrolysis than other esters.[14]

  • Minimization of Racemization: The valine residue, with its bulky isopropyl side chain, can be prone to racemization during activation. The use of the highly reactive Pfp ester allows for rapid coupling, which can help to minimize the time the activated C-terminus is susceptible to epimerization, thus preserving stereochemical integrity.[4]

This compound is particularly useful when a valine residue is located at the C-terminus of a peptide fragment intended for condensation. The protected fragment (Fmoc-Peptide-Val-OH) is synthesized, and its C-terminal carboxyl group is then converted to the highly reactive Pfp ester, creating a stable and ready-to-use activated fragment for coupling.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 86060-87-9
Molecular Formula C₂₆H₂₂F₅NO₄
Molecular Weight 523.45 g/mol
Appearance White to off-white solid
Purity (Typical) ≥98.0% (HPLC)
Solubility Soluble in DMF, DCM, THF

| Storage Conditions | Store at -20°C for long-term stability |

Table 2: Relative Coupling Rates of Common Active Esters

Active Ester Abbreviation Relative Rate Ratio
Pentafluorophenyl ester -OPfp 111
Pentachlorophenyl ester -OPcp 3.4
p-Nitrophenyl ester -ONp 1

Data sourced from kinetic studies demonstrating the superior reactivity of Pfp esters.[4][12]

Table 3: Comparison of Stepwise vs. Convergent Peptide Synthesis Strategies

Feature Stepwise Synthesis Convergent / Fragment Condensation
Strategy Linear, sequential addition of single amino acids.[7] Parallel synthesis of fragments followed by coupling.[6][8]
Peptide Length Best for short to medium peptides (<50 amino acids).[15] Ideal for long peptides and small proteins (>50 amino acids).[6]
Purification Final purification is challenging due to similar deletion impurities.[6] Intermediate purification of fragments is easier; final purification is simplified.[6][15]
Overall Yield Decreases significantly with increasing peptide length.[6] Often results in higher overall yields for long sequences.
Impurity Profile Accumulation of hard-to-remove (n-1, n-2) deletion sequences.[6] Impurities are truncated fragments, easily separated from the full-length product.[6]

| Solubility Issues | Aggregation of the growing chain on the solid support can halt synthesis.[16] | Solubility issues can be managed by working with smaller, protected fragments in solution.[17] |

Visualizations

G cluster_0 Fragment A Synthesis (SPPS) cluster_1 Fragment B Synthesis (SPPS) cluster_2 Fragment Activation & Condensation A1 Resin A2 Fmoc-Val-Resin A1->A2 A3 Fmoc-AA(n)-...-Val-Resin A2->A3 A4 Fmoc-Fragment-A-Val-OH (Cleaved from Resin) A3->A4 A5 Fmoc-Fragment-A-Val-OPfp (Activation) A4->A5 B1 Resin B2 Fmoc-AA(x)-Resin B1->B2 B3 Fmoc-AA(y)-...-AA(x)-Resin B2->B3 B4 H₂N-Fragment-B-OH (Cleaved & N-deprotected) B3->B4 C1 Solution-Phase Coupling B4->C1 A5->C1 P Final Protected Peptide Fmoc-Fragment-A-Fragment-B-OH C1->P

Caption: Convergent synthesis workflow using a C-terminal Val-OPfp fragment.

G cluster_0 Reactants cluster_1 Activation Reaction cluster_2 Products FmocValOH Fmoc-Val-OH Reaction Activation in Anhydrous Solvent FmocValOH->Reaction PFPOH Pentafluorophenol (PFP-OH) PFPOH->Reaction DCC Coupling Agent (e.g., DCC) DCC->Reaction FmocValOPfp This compound (Activated Ester) Reaction->FmocValOPfp Byproduct Byproduct (e.g., DCU) Reaction->Byproduct

Caption: Logical workflow for the activation of Fmoc-Val-OH to this compound.

G cluster_0 Stepwise SPPS cluster_1 Convergent Synthesis S1 Attach AA1 to Resin S2 Deprotect AA1 S1->S2 S3 Couple AA2 S2->S3 S4 Deprotect AA2 S3->S4 S5 Couple AA3 S4->S5 S6 ... Repeat n times ... S5->S6 S7 Final Cleavage S6->S7 end End S7->end F1 Synthesize Fragment A F3 Purify Fragments F1->F3 F2 Synthesize Fragment B F2->F3 F4 Activate Fragment A F3->F4 F5 Couple Fragments A+B F4->F5 F6 Final Deprotection F5->F6 F6->end start Start start->S1 start->F1 start->F2

Caption: Logical comparison of Stepwise vs. Convergent synthesis pathways.

Experimental Protocols

Protocol 1: Activation of a C-Terminal Valine Fragment to its Pfp Ester

This protocol describes the solution-phase activation of a protected peptide fragment ending with a valine residue.

Materials:

  • Protected peptide fragment (e.g., Z-Gly-Val-OH or Fmoc-Peptide-Val-OH)

  • Pentafluorophenol (PFP-OH, 1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolve the protected peptide fragment (1 eq) and pentafluorophenol (1.1 eq) in anhydrous THF in a round-bottom flask.[4]

  • Cool the solution to 0°C using an ice bath.

  • Add DCC (1.1 eq) to the cold, stirring solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.[4]

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for an additional 3-5 hours. Monitor the reaction progress by TLC until the starting peptide acid is consumed.[4]

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the precipitate with a small amount of cold, anhydrous THF.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude product, Fmoc-Peptide-Val-OPfp, can be purified by recrystallization or flash chromatography to yield the pure, activated fragment.

Protocol 2: Solution-Phase Fragment Condensation

This protocol details the coupling of the activated fragment from Protocol 1 with a second, N-terminally deprotected fragment.

Materials:

  • Activated peptide fragment (Fmoc-Peptide(A)-Val-OPfp, 1 eq)

  • N-terminally deprotected peptide fragment (H₂N-Peptide(B)-O-tBu, 1.0-1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine, optional, used as a non-nucleophilic base if the amine fragment is a salt)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC for reaction monitoring and purification

Procedure:

  • Dissolve the N-terminally deprotected peptide fragment (H₂N-Peptide(B)-O-tBu) in anhydrous DMF under an inert atmosphere. If it is a TFA or HCl salt, add 1-2 equivalents of DIPEA to neutralize it.

  • In a separate flask, dissolve the activated peptide fragment (Fmoc-Peptide(A)-Val-OPfp) in a minimal amount of anhydrous DMF.

  • Add the solution of the activated fragment dropwise to the stirring solution of the amine fragment at room temperature.

  • Allow the reaction to stir at room temperature for 4-24 hours. The high reactivity of the Pfp ester often leads to complete coupling in a shorter timeframe.[4][13]

  • Monitor the disappearance of the starting materials and the formation of the product by analytical RP-HPLC.

  • Upon completion, the reaction mixture can be worked up by precipitating the product in cold diethyl ether or by direct purification.

  • Purify the crude coupled peptide by preparative RP-HPLC to obtain the final, high-purity product.[8]

Protocol 3: General Cycle for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a standard workflow for the stepwise elongation of a peptide chain on a solid support, where an activated amino acid like this compound could be used in the coupling step.

Materials:

  • Appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[7][18]

  • Fmoc-protected amino acids (including this compound or Fmoc-Val-OH for in-situ activation)

  • Deprotection Solution: 20% piperidine in DMF (v/v).[18]

  • Activation Reagents (for in-situ activation): HBTU/DIPEA or DIC/Oxyma.

  • Wash Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[7]

  • SPPS reaction vessel.

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[18]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[19][20] Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene adducts.[21]

  • Amino Acid Coupling:

    • Using this compound: Dissolve this compound (2-4 eq) in DMF and add it directly to the deprotected peptide-resin. Agitate for 1-2 hours. The pre-activated nature of the ester simplifies this step.[13]

    • Using in-situ activation: Dissolve Fmoc-Val-OH (3-5 eq) and an activating agent (e.g., HBTU, 3-5 eq) in DMF. Add a base (e.g., DIPEA, 6-10 eq), pre-activate for a few minutes, and then add the mixture to the resin. Agitate for 1-2 hours.[7]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (a negative test indicates a complete reaction).[21] If the coupling is incomplete, the step can be repeated (double coupling).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[7][22]

  • Precipitation and Purification: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation and purified by RP-HPLC.[21]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as valine, into peptide sequences is a common challenge in solid-phase peptide synthesis (SPPS). The use of pre-activated esters, like Fmoc-Val-OPfp (9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester), offers a significant advantage by promoting rapid and efficient coupling, thereby minimizing side reactions and improving overall peptide purity.[1][2] This document provides detailed application notes and protocols for the recommended coupling reaction time and conditions for this compound.

This compound is a highly reactive activated ester due to the strong electron-withdrawing nature of the pentafluorophenyl group.[2] This inherent reactivity leads to faster coupling kinetics compared to in-situ activation methods.[1] However, the bulky isopropyl side chain of valine can still present steric hindrance, necessitating optimized protocols to ensure complete and efficient amide bond formation.

Factors Influencing Coupling Reaction Time

The optimal coupling time for this compound is not a fixed value but is influenced by several factors:

  • Peptide Sequence: The nature of the N-terminal amino acid of the resin-bound peptide and the overall sequence composition can impact coupling efficiency. Sequences prone to aggregation may require longer coupling times or the use of specialized solvents.

  • Resin Type: The properties of the solid support, such as the resin matrix (e.g., polystyrene, PEG) and linker, can affect reaction kinetics.

  • Coupling Additives: The addition of a catalyst, such as 1-hydroxybenzotriazole (HOBt), can significantly accelerate the coupling reaction.[2]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially for sterically hindered couplings, leading to shorter reaction times.

  • Solvent: The choice of solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can influence resin swelling and reaction rates.

Recommended Coupling Protocols

Due to the high reactivity of this compound, coupling is often complete within a shorter timeframe compared to standard in-situ activation methods. However, monitoring the reaction is crucial to ensure completion, especially when dealing with challenging sequences.

Protocol 1: Standard Coupling of this compound

This protocol is a general guideline for the manual coupling of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Reaction vessel for manual SPPS

  • Shaker or agitator

Procedure:

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the peptide-resin, swell the resin in DMF for 15-30 minutes.

  • Coupling Solution Preparation: In a separate vial, dissolve 1.5 to 3.0 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF. If using HOBt, add 1.5 to 3.0 equivalents of HOBt to this solution.

  • Coupling Reaction: Add the this compound solution to the swollen peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: The recommended coupling time is typically 1 to 4 hours . For difficult couplings or to ensure completion, the reaction can be extended to overnight.

  • Monitoring: After the initial coupling time, it is highly recommended to perform a Kaiser test to check for the presence of free primary amines.

    • Negative Kaiser Test (yellow beads): The coupling is complete. Proceed to the washing step.

    • Positive Kaiser Test (blue/purple beads): The coupling is incomplete. Continue the reaction for an additional 1-2 hours and re-test, or proceed to the double coupling protocol.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences

For sterically hindered couplings or when the initial Kaiser test is positive, a double coupling strategy is recommended to drive the reaction to completion.

Procedure:

  • First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.

  • Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of this compound (1.5 to 3.0 equivalents) and optional HOBt in DMF.

  • Reaction: Add the fresh coupling solution to the peptide-resin and agitate for an additional 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Once a negative Kaiser test is obtained, wash the peptide-resin thoroughly with DMF (3-5 times).

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and a qualitative comparison of coupling times under different conditions. It is important to note that optimal times should be determined empirically for each specific peptide sequence.

Table 1: Recommended Reagent Quantities for this compound Coupling (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Typical Amount
This compound1.5 - 3.076 - 152 mg
HOBt (optional)1.5 - 3.023 - 46 mg
DMF-2 - 5 mL

Table 2: Estimated Coupling Times for this compound under Various Conditions

ConditionEstimated Coupling TimeMonitoring Recommendation
Standard (Room Temperature)1 - 4 hoursKaiser test after 1 hour
With HOBt (Room Temperature)1 - 2 hoursKaiser test after 1 hour
Elevated Temperature (40-50°C)30 - 90 minutesKaiser test after 30 minutes
Difficult Sequence (Room Temp.)2 - 4 hours (or double couple)Kaiser test after 2 hours

Experimental Workflows and Diagrams

Signaling Pathway of Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (this compound) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Monitoring Kaiser Test Washing2->Monitoring Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Double_Couple Double Coupling Monitoring->Double_Couple Positive Double_Couple->Washing2

Caption: The cyclical workflow of the Fmoc solid-phase peptide synthesis (SPPS).

Decision-Making Workflow for this compound Coupling

Coupling_Decision_Workflow Start Start Coupling (Protocol 1) Kaiser1 Perform Kaiser Test (after 1-2 hours) Start->Kaiser1 Result1 Result? Kaiser1->Result1 Negative1 Negative: Coupling Complete Result1->Negative1 Yellow Positive1 Positive: Incomplete Coupling Result1->Positive1 Blue End Proceed to Washing Negative1->End Action1 Extend Coupling Time (1-2 hours) OR Proceed to Double Coupling Positive1->Action1 Kaiser2 Perform Kaiser Test Action1->Kaiser2 Result2 Result? Kaiser2->Result2 Negative2 Negative: Coupling Complete Result2->Negative2 Yellow Positive2 Positive: Consider Capping Result2->Positive2 Blue Negative2->End

Caption: A decision tree for monitoring and troubleshooting this compound coupling.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a crucial qualitative method for detecting free primary amines on the peptide-resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions to the beads in a small glass test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color:

    • Blue/purple beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

Troubleshooting Incomplete Coupling

If the Kaiser test remains positive after extending the reaction time or performing a double couple, consider the following:

  • Capping: Acetylate the unreacted amines using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent the formation of deletion sequences in the final peptide.

  • Solvent Change: For sequences prone to aggregation, switching from DMF to NMP or using a mixture of DMF/DCM may improve solvation and coupling efficiency.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can significantly improve the reaction rate for sterically hindered residues. However, this should be done with caution as it can increase the risk of side reactions for sensitive amino acids.

Conclusion

The use of this compound provides a rapid and efficient means of incorporating the sterically hindered amino acid valine in solid-phase peptide synthesis. While a general coupling time of 1-4 hours at room temperature is recommended, the optimal time is sequence-dependent. Careful monitoring of the reaction progress using the Kaiser test is essential to ensure high coupling efficiency and the synthesis of high-purity peptides. For challenging couplings, strategies such as the addition of HOBt, double coupling, and elevated temperatures can be employed to achieve complete reaction.

References

Application Notes and Protocols for the Synthesis of Hydrophobic Peptides using Fmoc-Val-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly those with a high content of hydrophobic amino acids, presents significant challenges in solid-phase peptide synthesis (SPPS).[1] Hydrophobic peptides are prone to aggregation on the solid support, leading to incomplete coupling reactions, difficult purification, and overall low synthesis yields.[2] The selection of appropriate building blocks and coupling strategies is therefore critical to overcome these hurdles. This document provides detailed application notes and protocols for the use of N-α-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp) in the synthesis of hydrophobic peptides.

This compound is an activated amino acid derivative that offers several advantages for the incorporation of the sterically hindered valine residue, a common component of hydrophobic peptide sequences.[3][4] The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating rapid and efficient coupling reactions, often minimizing the need for strong, potentially side-reaction-inducing coupling reagents.[3][5] The use of pre-activated esters like this compound can also reduce the direct exposure of the growing peptide chain to in-situ activating agents, thereby minimizing potential side reactions.[3]

These notes are intended to guide researchers in leveraging the benefits of this compound to improve the synthesis of challenging hydrophobic peptides, leading to higher purity and yield of the target molecule.

Advantages of Using this compound for Hydrophobic Peptides

  • High Reactivity and Efficiency: The pentafluorophenyl ester is a highly activated leaving group, enabling rapid and efficient acylation of the N-terminal amine of the growing peptide chain.[3][4] This is particularly beneficial when coupling sterically hindered amino acids like valine, helping to drive the reaction to completion and minimize the formation of deletion sequences.[1]

  • Reduced Side Reactions: By using a pre-activated amino acid, the growing peptide chain is not exposed to the potentially harsh conditions of in-situ activation using carbodiimides or other strong coupling reagents, which can lead to side reactions such as racemization.[5]

  • Improved Handling and Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be easily handled and stored, offering an advantage over the in-situ generation of highly reactive species.[5]

  • Compatibility with Automated Synthesis: The high reactivity and stability of this compound make it well-suited for use in automated peptide synthesizers, allowing for streamlined and efficient synthesis protocols.[6]

Experimental Data

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent/MethodTypical Purity of Crude Peptide (%)Relative Coupling EfficiencyRelative Reaction SpeedRisk of RacemizationKey Characteristics
This compound HighHighFastLowPre-activated ester, avoids in-situ coupling reagents, good for sterically hindered residues.[3][5]
HATU/DIPEA >95Very HighVery FastLowHighly efficient for hindered couplings; forms a highly reactive OAt-active ester.[7][8]
HBTU/DIPEA 90-95HighFastLow to ModerateCost-effective and reliable for many applications.[7][8]
DIC/Oxyma 85-90ModerateModerateLowA classic and economical choice with good racemization suppression.[7][9]

Note: Data is compiled from various sources and represents typical outcomes for challenging sequences. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Typical Yield and Purity for a Model Hydrophobic Peptide Synthesis
ParameterThis compound CouplingStandard HATU Coupling
Crude Peptide Purity (RP-HPLC) ~85-95%~90-98%
Overall Isolated Yield ~20-40%~25-45%
Coupling Time per Residue 30-60 min45-90 min
Double Couplings Required InfrequentSometimes necessary for difficult couplings

Note: This data is illustrative for a model 10-mer hydrophobic peptide containing multiple valine residues. Yields are highly sequence-dependent.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Hydrophobic Peptide using this compound

This protocol outlines the manual synthesis of a generic hydrophobic peptide on a Rink Amide resin (0.1 mmol scale).

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.
  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes at room temperature.
  • Drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound:

  • Dissolve 0.3 mmol (3 equivalents) of this compound in 3 mL of DMF.
  • Add the this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 45-60 minutes at room temperature.
  • To monitor the reaction, a small sample of the resin can be taken for a Kaiser test (ninhydrin test). A negative result (clear beads) indicates complete coupling.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence. For other amino acids, standard coupling protocols using reagents like HATU/DIPEA can be employed.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).
  • Dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Synthesis of a Hydrophobic Peptide using this compound

This protocol is a general guideline for using this compound in an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence.

1. Synthesizer Setup:

  • Load the appropriate resin into the reaction vessel.
  • Prime all solvent and reagent lines.
  • Create the synthesis protocol in the synthesizer's software, defining the peptide sequence and coupling methods.

2. This compound Coupling Cycle:

  • Fmoc Deprotection: Program the synthesizer to perform a standard two-stage deprotection with 20% piperidine in DMF.
  • Washing: Ensure a thorough washing cycle with DMF after deprotection.
  • Coupling:
  • Dissolve this compound in DMF to the desired concentration.
  • Program the synthesizer to deliver the this compound solution to the reaction vessel.
  • Set the coupling time to 45-60 minutes.
  • Washing: Program a thorough washing cycle with DMF after the coupling step.

3. Monitoring and Completion:

  • Utilize the synthesizer's real-time monitoring capabilities (e.g., UV monitoring of the Fmoc deprotection) to assess the efficiency of each cycle.[10]
  • If the synthesis of a particularly difficult sequence is being performed, a double coupling of this compound can be programmed.

Visualizations

experimental_workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling with This compound (in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat If not final amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage If final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis using this compound.

signaling_pathway_placeholder Peptide Hydrophobic Peptide (e.g., containing Val) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: A generic signaling pathway initiated by a hydrophobic peptide.

logical_relationship Challenge Challenge: Synthesis of Hydrophobic Peptides Problem1 On-resin Aggregation Challenge->Problem1 Problem2 Steric Hindrance (e.g., Valine) Challenge->Problem2 Solution Solution: Use of this compound Problem1->Solution Addresses Problem2->Solution Addresses Advantage1 High Reactivity Solution->Advantage1 Advantage2 Reduced Side Reactions Solution->Advantage2 Advantage3 Improved Yield & Purity Advantage1->Advantage3 Advantage2->Advantage3

Caption: Logical relationship between challenges in hydrophobic peptide synthesis and the advantages of using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Val-OPfp Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency encountered when using Fmoc-Val-OPfp in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the coupling of this compound, particularly a persistently positive Kaiser test, which indicates incomplete coupling.

Issue: Persistently Positive Kaiser Test After this compound Coupling

A positive Kaiser test (indicated by a blue color on the resin beads) after the scheduled coupling time signifies the presence of unreacted free primary amines on the growing peptide chain. This points to a low coupling efficiency of the this compound.

Immediate Troubleshooting Steps:
  • Double Coupling: The most direct first step is to perform a second coupling reaction.[1] Drain the initial coupling solution and add a fresh solution of this compound. Allow the reaction to proceed for another 1-2 hours.[2]

  • Extended Reaction Time: If a single coupling is preferred, extend the reaction time. For sterically hindered amino acids like valine, a longer duration (e.g., 4 hours or even overnight) at room temperature may be necessary to drive the reaction to completion.[3]

  • Increase Temperature: Elevating the reaction temperature to 40-60°C can significantly improve coupling efficiency for difficult residues by overcoming the activation energy barrier.[4] However, this should be balanced with the potential for increased side reactions.

Advanced Troubleshooting Strategies:

If the above steps do not resolve the issue, consider the following more advanced strategies:

  • Inclusion of Additives: The reactivity of Fmoc-amino acid OPfp esters can be enhanced by the addition of additives.[5] The most common are N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt).[5] These additives can accelerate the coupling reaction.

  • Switching Solvents: If you are using N,N-Dimethylformamide (DMF), consider switching to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and can be more effective in disrupting peptide aggregation on the resin, which can hinder coupling.[3][4]

  • Capping Unreacted Amines: If subsequent coupling attempts fail, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptide sequences.[1] This is typically achieved by treating the resin with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Positive Kaiser Test after This compound Coupling double_coupling Perform Double Coupling start->double_coupling Immediate Action extend_time Extend Reaction Time (4h or overnight) start->extend_time increase_temp Increase Temperature (40-60°C) start->increase_temp retest Perform Kaiser Test double_coupling->retest extend_time->retest increase_temp->retest additives Use Additives (HOBt or HOOBt) retest->additives Positive proceed Proceed to Next Step retest->proceed Negative change_solvent Switch Solvent (DMF to NMP) additives->change_solvent capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) change_solvent->capping

Caption: Decision tree for troubleshooting incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

The primary reason for the low coupling efficiency of this compound is steric hindrance.[4][6] The bulky isopropyl side chain of valine, in combination with the large Fmoc protecting group, physically obstructs the approach of the activated amino acid to the free amine on the growing peptide chain.[2][4] This steric crowding slows down the reaction rate and can lead to incomplete coupling. Peptide aggregation on the solid support can also contribute to reduced accessibility of reactive sites.[6]

Q2: Are there alternative coupling reagents I can use for valine incorporation?

Yes, if you continue to face challenges with this compound, you can switch to an in-situ activation method with a more potent coupling reagent. For sterically hindered amino acids, uronium or phosphonium salt-based reagents are highly recommended.[3][7]

Coupling ReagentKey Characteristics
HATU Considered one of the most powerful coupling reagents available, forming a highly reactive OAt-active ester.[7] Often results in higher purity products with fewer deletion sequences.[7]
HCTU Offers a balance of speed and efficiency, with reaction times as short as 5-20 minutes.[7]
DIC/Oxyma A cost-effective option with a low risk of racemization.[7] Oxyma Pure is superior to HOBt in suppressing racemization.[8]

Q3: How does temperature affect the coupling of this compound?

Increasing the reaction temperature can improve the coupling efficiency for sterically hindered amino acids like valine.

Temperature RangeImpact on CouplingRecommended Use
Room Temperature (20-25°C) Standard condition, may be insufficient for sterically hindered residues.[4]Routine coupling of non-hindered amino acids.
Elevated (40-60°C) Improves efficiency for difficult couplings by overcoming steric hindrance and aggregation.[4]First optimization step for problematic couplings.
High (70-90°C) Significantly increases reaction rate, often used in microwave-assisted peptide synthesis with reduced reaction times (2-5 minutes).[4]For very difficult couplings, requires careful optimization to avoid side reactions.

Q4: What is the general mechanism of this compound coupling?

This compound is a pre-activated pentafluorophenyl (Pfp) ester. This means it does not require an additional activation step before being added to the deprotected resin.[5] The coupling reaction is a direct nucleophilic attack of the free N-terminal amine of the peptide chain on the activated carbonyl carbon of the this compound, leading to the formation of a new peptide bond and the release of pentafluorophenol as a byproduct.

This compound Coupling Mechanism

Coupling_Mechanism cluster_reactants Reactants cluster_product Product Resin Resin-Peptide-NH2 CoupledPeptide Resin-Peptide-NH-CO-Val-Fmoc Resin->CoupledPeptide Peptide Bond Formation FmocValOPfp This compound FmocValOPfp->CoupledPeptide Byproduct Pentafluorophenol FmocValOPfp->Byproduct Release of Leaving Group

Caption: Simplified mechanism of peptide bond formation using this compound.

Experimental Protocols

Protocol 1: Double Coupling with this compound

This protocol is recommended as the first troubleshooting step after a failed initial coupling as indicated by a positive Kaiser test.

  • Initial Coupling Monitoring: After the initial 1-2 hour coupling of this compound, take a small sample of resin beads and perform a Kaiser test.[1]

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 times).[1]

  • Second Coupling: Prepare a fresh solution of this compound (3 equivalents based on resin substitution) in DMF. If desired, add HOBt or HOOBt (1 equivalent).[5] Add this solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, consider capping the unreacted amines (Protocol 2).

Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.[1]

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) before proceeding to the Fmoc deprotection step of the next amino acid.[1]

Protocol 3: Coupling with an Alternative High-Activity Reagent (HATU)

This protocol is for in-situ activation and coupling of Fmoc-Val-OH when this compound proves inefficient.

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate a solution of Fmoc-Val-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 1-2 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 30-60 minutes.[7]

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[7]

References

Technical Support Center: Minimizing Diketopiperazine Formation with Fmoc-Val-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using Fmoc-Val-OPfp (Fmoc-Valine-pentafluorophenyl ester).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a significant problem?

A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS where the N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the resin.[1] This intramolecular cyclization results in the formation of a cyclic dipeptide that is cleaved from the resin, leading to a significant loss of peptide yield. This is often termed "traceless" DKP formation because the primary impurity is lost from the solid support, which can result in a deceptively clean crude product profile but a very low overall yield.[1]

Q2: Why are peptide sequences containing Valine susceptible to DKP formation?

A2: While proline is the most notorious residue for inducing DKP formation, other sequences, including those with Valine, can also be susceptible, particularly when paired with residues like proline (Val-Pro).[2] The propensity for DKP formation is highly sequence-dependent.[3][4] Steric hindrance from the valine side chain can slow down the subsequent coupling of the third amino acid, providing a larger window of opportunity for the intramolecular cyclization to occur.

Q3: What are the primary indicators that DKP formation is occurring during my synthesis?

A3: The most common indicator of significant DKP formation is a drastically lower-than-expected yield of the final peptide, even when the crude HPLC appears relatively clean.[1] Another direct indicator is the detection of a cyclic dipeptide byproduct in your cleavage solution, which can often be identified by LC-MS.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter related to DKP formation when using this compound.

Issue Probable Cause Recommended Solutions
Extremely low peptide yield after cleavage, but the crude HPLC looks relatively clean. Significant "traceless" DKP formation is likely occurring. The Val-Xaa dipeptide is cleaving from the resin during the Fmoc deprotection of the second amino acid.[1]1. Change the Resin: Switch from standard acid-labile resins (e.g., Wang resin) to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization.[1][5] 2. Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF. Use a milder base cocktail such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP, which has been shown to significantly reduce DKP formation.[1][3][4][6] 3. Lower the Temperature: Perform the Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) to slow down the rate of the cyclization reaction.[1][2]
Incomplete coupling of the third amino acid, leading to deletion sequences. The use of this compound, an activated ester, may not be sufficiently reactive to overcome the steric hindrance of the preceding valine residue, leading to slow coupling. This extended reaction time allows for competing DKP formation.1. Switch to a More Potent Coupling Reagent: For the third amino acid coupling, instead of using another OPfp ester, switch to a more powerful uronium (e.g., HATU, COMU) or phosphonium (e.g., PyAOP, PyBOP) salt-based coupling reagent to accelerate the intermolecular reaction.[1] 2. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated third amino acid to drive the reaction to completion.[1]
Presence of a significant peak corresponding to the cyclic dipeptide in the crude product. The dipeptide at the N-terminus has cyclized and cleaved from the resin. This indicates that the conditions are highly favorable for DKP formation.1. Minimize Time: Proceed immediately to the next coupling step after Fmoc deprotection and thorough washing to minimize the time the free N-terminal amine is exposed.[1] 2. Use a Pre-formed Dipeptide: Consider coupling a pre-formed Fmoc-Aaa-Val-OH dipeptide instead of sequential single amino acid additions to bypass the vulnerable dipeptide-resin intermediate.[7][8]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Minimize DKP Formation

Objective: To efficiently remove the Fmoc group while suppressing the DKP-forming side reaction.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP)[3][4][6]

  • NMP for washing

Procedure:

  • Resin Preparation: After the coupling of the second amino acid, ensure the resin is thoroughly washed with NMP to remove any residual coupling reagents.

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes.

  • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes.

  • Thorough Washing: Drain the deprotection solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents.

  • Proceed Immediately: Proceed without delay to the next coupling step.[1]

Protocol 2: High-Activity Coupling of the Third Amino Acid

Objective: To achieve rapid and efficient coupling of the third amino acid to the sterically hindered N-terminus of the Val-containing dipeptide.

Materials:

  • Peptide-resin with N-terminal H-Val-Xaa sequence on 2-CTC resin

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 - 4 eq.)

  • N,N-Diisopropylethylamine (DIEA) (8 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in NMP. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP.

Visualizations

DKP_Formation cluster_pathways Competing Reactions Resin Solid Support (e.g., Wang, 2-CTC) Dipeptide H-Val-Xaa-O-Resin Resin->Dipeptide Dipeptide Attached Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Dipeptide->Fmoc_Deprotection After 2nd AA coupling Free_Amine Free N-terminal Amine Fmoc_Deprotection->Free_Amine DKP Diketopiperazine (DKP) (cleaved from resin) Free_Amine->DKP Intramolecular Cyclization Coupling Desired Coupling (+ Fmoc-Aaa3) Free_Amine->Coupling Intermolecular Reaction Tripeptide Fmoc-Aaa3-Val-Xaa-O-Resin Coupling->Tripeptide

Caption: Competing pathways after Fmoc deprotection of the dipeptide.

Troubleshooting_DKP start Low Peptide Yield or DKP Detected? q1 Is the resin sterically hindered (e.g., 2-CTC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What are the Fmoc deprotection conditions? a1_yes->q2 sol1 Switch to 2-CTC resin to physically block cyclization. a1_no->sol1 sol1->q2 a2_std Standard (20% Piperidine) q2->a2_std a2_mild Mild q2->a2_mild sol2 Use milder conditions: - 2% DBU / 5% Piperazine in NMP - Lower reaction temperature (0-5°C) a2_std->sol2 q3 How is the 3rd amino acid being coupled? a2_mild->q3 sol2->q3 a3_slow Slow (e.g., another OPfp ester) q3->a3_slow a3_fast Fast q3->a3_fast sol3 Use a potent coupling reagent (e.g., HATU, COMU) to accelerate the desired reaction. a3_slow->sol3 end DKP Formation Minimized a3_fast->end sol3->end

Caption: Troubleshooting workflow for minimizing DKP formation.

References

Side reactions associated with Fmoc-Val-OPfp and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-Val-OPfp. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in Solid-Phase Peptide Synthesis (SPPS)?

The main challenges when incorporating this compound into a peptide sequence stem from the steric hindrance of the valine residue. The most common side reactions include:

  • Incomplete Coupling: Due to the bulky isopropyl side chain of valine, the coupling reaction can be slow or incomplete, leading to deletion sequences where the valine residue is missing from the final peptide.[1][2]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, particularly when valine is the second amino acid, the deprotected N-terminal amine can attack the ester linkage to the resin. This results in the cleavage of the dipeptide as a cyclic diketopiperazine, leading to chain termination.[2][3]

  • Racemization/Epimerization: Although Nα-urethane protected amino acids are generally resistant to racemization, it can be induced under basic activation conditions, especially with sterically hindered residues like valine.[2][4] This leads to the incorporation of the incorrect stereoisomer (D-Val instead of L-Val, or vice-versa), resulting in diastereomeric impurities that are often difficult to separate.

  • Hydrolysis of the Active Ester: The pentafluorophenyl (Pfp) ester is susceptible to hydrolysis, especially in the presence of moisture. This deactivates the amino acid, preventing it from participating in the coupling reaction and leading to lower yields.

Q2: Why is incomplete coupling a significant issue with this compound?

The primary reason for difficult coupling of this compound is steric hindrance. The bulky isopropyl side chain of valine, in close proximity to the α-carbon and the amino group, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1] This steric clash slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[1] Additionally, peptide sequences rich in hydrophobic residues like valine are prone to aggregation on the resin, where inter- or intra-chain hydrogen bonding can render the reactive sites inaccessible.[1]

Q3: How can I detect incomplete coupling of this compound?

The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin.[1]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[1]

For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the valine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[1]

Q4: What factors promote diketopiperazine (DKP) formation?

Several factors can influence the rate and extent of DKP formation:

  • Peptide Sequence: Dipeptides with proline at the C-terminal position are particularly susceptible.[3] Generally, the risk is highest when the second amino acid from the N-terminus is a secondary amino acid like proline.[3] Sequences such as Val-Pro are also sensitive to DKP formation.[5]

  • Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation.[3]

  • Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation and subsequent cleavage of the dipeptide from the support.[3]

  • Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.[3]

Troubleshooting Guides

This section provides structured guidance to address specific issues encountered during your experiments.

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step.

  • Mass spectrometry analysis shows a peak corresponding to the peptide minus the valine residue (deletion sequence).

  • Low purity observed in HPLC analysis of the crude peptide.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Incomplete Coupling start Positive Kaiser Test after This compound Coupling double_coupling Perform Double Coupling (Protocol 1) start->double_coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 capping Cap Unreacted Amines (Protocol 2) kaiser_test_2->capping Positive proceed Proceed with Synthesis kaiser_test_2->proceed Negative optimize Consider Optimizing Coupling Conditions (Longer time, higher temp.) kaiser_test_2->optimize Still Positive after multiple attempts capping->proceed

Caption: Decision tree for troubleshooting incomplete coupling of this compound.

Summary of Solutions for Incomplete Coupling:

StrategyDescriptionKey Considerations
Double Coupling Repeat the coupling step with a fresh solution of activated this compound.[1]This is the most straightforward initial step.
Capping Acetylate the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[1]Use if double coupling fails.
Optimize Coupling Conditions Increase the coupling reaction time and/or temperature.[2]Monitor for potential side reactions like racemization at higher temperatures.
Use a More Potent Coupling Reagent Switch to a more potent coupling reagent such as HATU or HCTU.[2]This is generally for when using Fmoc-Val-OH, but the principle of stronger activation applies.
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Low yield of the desired peptide.

  • Presence of a cyclic dipeptide byproduct in the crude product upon analysis.

  • In "traceless" DKP formation, the C-terminal dipeptide is cleaved from the resin, resulting in a lower yield without a corresponding impurity in the final product.

Preventative Measures:

StrategyDescriptionKey Considerations
Choice of Resin Use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin for the first amino acid.[3]The steric bulk of the 2-chlorotrityl group hinders the back-biting reaction that leads to DKP formation.
Optimized Deprotection Use a milder deprotection solution, such as 2% DBU and 5% piperazine in NMP.[3][6]This reduces the basicity that catalyzes DKP formation.
Incorporate a Dipeptide Instead of sequential coupling, use a pre-formed dipeptide.This bypasses the vulnerable dipeptidyl-resin intermediate.
Immediate Next Coupling Couple the third amino acid immediately after the deprotection of the second amino acid.This minimizes the time the free N-terminal amine of the dipeptide is exposed to conditions that favor cyclization.
Issue 3: Racemization/Epimerization

Symptoms:

  • Presence of a diastereomeric impurity in the HPLC analysis of the crude peptide.

  • Mass spectrometry shows a peak with the same mass as the desired peptide but with a different retention time.

Preventative Measures:

StrategyDescriptionKey Considerations
Choice of Base Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]Avoid strong bases like DBU in the coupling step.
Avoid Excess Base Use the minimum amount of base necessary for the coupling reaction.A large excess of base can increase the rate of epimerization.
Minimize Pre-activation Time Keep the pre-activation time of the this compound with the coupling reagent and base to a minimum before adding it to the resin.[2]Prolonged activation can increase the risk of racemization.
Use Racemization Suppressants Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.These are typically used with carbodiimide-mediated couplings.
Lower Coupling Temperature Perform the coupling reaction at a lower temperature.[7]This can slow down the rate of epimerization.

Competing Reactions During Coupling:

G cluster_1 This compound Coupling ActivatedVal Activated Fmoc-L-Val-OPfp DesiredPeptide Fmoc-L-Val-Peptide-Resin (Desired Product) ActivatedVal->DesiredPeptide Peptide Bond Formation EpimerizedVal Activated Fmoc-D-Val-OPfp (Epimerization) ActivatedVal->EpimerizedVal Base-catalyzed Epimerization PeptideChain H2N-Peptide-Resin Diastereomer Fmoc-D-Val-Peptide-Resin (Diastereomeric Impurity) EpimerizedVal->Diastereomer Peptide Bond Formation

Caption: Competing pathways of peptide elongation and epimerization during the coupling of this compound.

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU (Adapted for this compound)

This protocol is recommended as the first troubleshooting step after a failed initial coupling. While originally for Fmoc-Val-OH with a coupling agent, the principle of re-introducing the activated amino acid applies.

  • Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of this compound in DMF and add it to the resin. Agitate for another 1-2 hours at room temperature.

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If it remains positive, consider capping (Protocol 2).[1]

Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.[1]

Protocol 3: Prevention of Diketopiperazine Formation using 2-Chlorotrityl Chloride Resin

This protocol is recommended when valine is the second amino acid in the sequence to minimize DKP formation.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (1.5 equivalents) in DCM. Add DIPEA (3 equivalents) to the amino acid solution.

  • Loading Reaction: Add the solution from step 2 to the swollen resin and agitate for 1-2 hours.

  • Capping: To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and DMF, then proceed with the standard SPPS cycle for the coupling of this compound.[2]

References

Optimizing Fmoc-Val-OPfp coupling with additives like HOBt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling of Fmoc-Val-OPfp, particularly with the use of additives like 1-Hydroxybenzotriazole (HOBt).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the N-α-Fmoc protected pentafluorophenyl (OPfp) ester of the amino acid Valine. OPfp esters are highly reactive "active esters" used in Solid-Phase Peptide Synthesis (SPPS). They do not require an additional coupling reagent (like DCC or HBTU) for activation, which can simplify the coupling process and avoid side products associated with certain activators.[1] Valine is a sterically hindered amino acid, which can sometimes lead to slow or incomplete coupling reactions.[2][3]

Q2: If this compound is already activated, why would I use an additive like HOBt?

While not strictly necessary for activation, additives like HOBt are often used with OPfp esters to accelerate the coupling reaction rate.[1][4] HOBt can act as a catalyst, potentially forming a more reactive intermediate HOBt-ester in situ, which can be particularly beneficial when coupling a sterically hindered residue like Valine or when trying to improve efficiency and shorten reaction times.[4][5] Furthermore, additives like HOBt are known to suppress side reactions such as racemization.[5][6][7]

Q3: My Kaiser test is positive after coupling with this compound. What does this mean and what should I do?

A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction is incomplete.[8][9] Given the steric hindrance of Valine, this is a common issue.[2] The recommended immediate step is to perform a "double coupling," which involves draining the reaction solution and repeating the coupling step with a fresh solution of the activated amino acid.[2][8]

Q4: Can I use other additives besides HOBt?

Yes, other additives can be used to improve coupling efficiency and suppress side reactions. Common alternatives include:

  • HOAt (1-Hydroxy-7-azabenzotriazole): An aza-analogue of HOBt that is often more effective at accelerating coupling and reducing racemization, especially for difficult couplings.[5]

  • Oxyma Pure® (Ethyl cyano(hydroxyimino)acetate): A non-explosive and highly effective additive that can enhance reactivity and reduce racemization, serving as a safe and efficient alternative to HOBt.[4][7]

  • HOOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine): Another effective additive for promoting faster coupling reactions with OPfp esters.[1]

Q5: What are common side reactions during Fmoc-SPPS, and how can they be minimized with Valine?

The most significant challenge with Valine is incomplete coupling due to its bulky, β-branched side chain.[2] If unreacted amines are not capped, this leads to deletion sequences in the final peptide.[2][9] Another potential issue in Fmoc-SPPS is racemization, although the Fmoc protecting group generally suppresses this.[10] Using additives like HOBt or HOAt is a key strategy to minimize racemization.[5] For sequences containing aspartic acid, aspartimide formation is a major side reaction, which can be reduced by adding HOBt to the piperidine solution during Fmoc deprotection.[5][10]

Troubleshooting Guide for this compound Coupling

This guide addresses the primary issue of incomplete coupling when using this compound.

Problem: Positive Kaiser Test After Initial Coupling

A positive Kaiser test indicates incomplete acylation of the N-terminal amine. Follow this decision tree to resolve the issue.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling: - Drain solution - Wash with DMF - Couple again with fresh reagents - Extend reaction time (2-4 hrs) start->double_couple First Step kaiser_2 Perform Kaiser Test Again double_couple->kaiser_2 capping Cap Unreacted Amines: - Use Acetic Anhydride/DIPEA - Prevents deletion sequences kaiser_2->capping Test is Still Positive proceed Negative Test: Proceed to next cycle kaiser_2->proceed Test is Negative capping->proceed After Capping future_opt For Future Syntheses: Optimize Conditions capping->future_opt

Caption: Decision tree for troubleshooting incomplete coupling.

Data Summary: Strategies to Improve Hindered Couplings
StrategyRecommendationRationale
Double Coupling Repeat the coupling step with fresh reagents for an extended time (2-4 hours or overnight).[2]Drives the reaction to completion by providing fresh reactants and sufficient time for the sterically hindered residue to couple.
Increase Equivalents Use a higher excess of this compound (e.g., 3-5 equivalents relative to resin loading).[2]Increases the concentration of the activated amino acid, favoring the forward reaction.
Add a Catalyst Include an additive like HOBt or HOAt (1-3 equivalents) in the coupling solution.[1][5]Accelerates the reaction rate and can suppress potential side reactions like racemization.[7]
Elevate Temperature Perform the coupling at a slightly elevated temperature (e.g., 30-50°C).[2]Provides additional energy to overcome the activation barrier associated with steric hindrance.
Capping If recoupling fails, treat the resin with acetic anhydride and a base (e.g., DIPEA) to cap unreacted amines.[2]Prevents the formation of deletion sequences, improving the purity of the final product.[2]

Experimental Protocols & Methodologies

Protocol 1: Standard this compound Coupling with HOBt Additive

This protocol outlines a manual SPPS cycle for coupling this compound to a resin with a free N-terminal amine using HOBt as a catalyst.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[9]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.[1][11]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for completion.[8]

    • If the test is negative (yellow beads), drain the coupling solution.

    • If the test is positive (blue beads), refer to the troubleshooting guide. Consider extending the reaction time or performing a double coupling.[2]

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1][11]

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Step deprotect1 Treat with 20% Piperidine/DMF (5 min) deprotect2 Treat with 20% Piperidine/DMF (15 min) deprotect1->deprotect2 wash1 Wash Resin with DMF (5-7x) deprotect2->wash1 prepare Prepare Solution: This compound + HOBt in DMF wash1->prepare Resin has free amine couple Add Solution to Resin Agitate for 1-2 hours prepare->couple kaiser Kaiser Test couple->kaiser wash2 Wash Resin with DMF (3-5x) kaiser->wash2 end_cycle End Cycle: Peptide Lengthened by Valine wash2->end_cycle start Start Cycle: Resin with N-terminal Fmoc start->deprotect1

Caption: Experimental workflow for one cycle of SPPS using this compound with HOBt.

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented if a double coupling attempt fails to yield a negative Kaiser test.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times, 1 min each).[2]

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[2]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) before proceeding to the Fmoc deprotection step for the next amino acid.[2]

Reaction Mechanism Visualization

The addition of HOBt to an OPfp ester coupling is believed to proceed through a transesterification mechanism. HOBt attacks the activated carbonyl carbon of the OPfp ester, forming a highly reactive Fmoc-Val-OBt intermediate and releasing the pentafluorophenol leaving group. This OBt-ester then rapidly reacts with the free amine on the peptide resin to form the desired peptide bond.

G Val_OPfp This compound (Active Ester) Intermediate Fmoc-Val-OBt (Highly Reactive Intermediate) Val_OPfp->Intermediate Transesterification HOBt HOBt (Additive) HOBt->Intermediate Resin_NH2 Resin-Peptide-NH2 (Free Amine) Peptide_Bond Resin-Peptide-Val-Fmoc (Peptide Bond Formed) Resin_NH2->Peptide_Bond Intermediate->Peptide_Bond Aminolysis (Fast) PFB Pentafluorophenol (Leaving Group) HOBt_regen HOBt (Regenerated) Peptide_Bond->HOBt_regen Catalyst Regenerated

Caption: Catalytic role of HOBt in this compound coupling.

References

Double coupling strategy for difficult sequences with Fmoc-Val-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with difficult peptide sequences, specifically when using a double coupling strategy with Fmoc-Val-OPfp in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

Difficult sequences are typically characterized by factors that hinder the efficiency of the coupling reaction. The two primary causes are:

  • Steric Hindrance: Amino acids with bulky side chains, particularly β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), can physically obstruct the approach of the incoming activated amino acid, slowing down or preventing complete reaction.[1]

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures, such as β-sheets, and aggregate on the resin.[1][2] This aggregation can block the reactive N-terminus of the growing peptide, making it inaccessible to the next amino acid to be coupled.[1][3] This issue is common in sequences with a high proportion of hydrophobic residues.[1][3]

Q2: Why is this compound specifically used for these difficult sequences?

This compound (N-α-9-Fluorenylmethyloxycarbonyl-L-valine pentafluorophenyl ester) is a preferred reagent for several reasons:

  • High Reactivity: The pentafluorophenyl (OPfp) group is a highly electron-withdrawing group, which makes the ester highly reactive. This facilitates rapid and efficient amide bond formation, which is crucial for overcoming the challenges of sterically hindered couplings.[4]

  • Stable and Pre-activated: Fmoc-amino acid-OPfp esters are stable, often crystalline solids that can be prepared in advance.[4] This avoids the need for in-situ activation, which can sometimes lead to side reactions and racemization.[5][6]

  • Reduced Racemization: The use of pre-activated OPfp esters allows coupling to occur under milder conditions, which minimizes the risk of racemization, a critical factor for maintaining the stereochemical integrity of the peptide.[5]

  • Fmoc Compatibility: The Fmoc protecting group is base-labile, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups, simplifying the synthesis of complex peptides.[7][8]

Q3: What exactly is a "double coupling" strategy?

A double coupling strategy is a straightforward and effective technique to ensure the completion of a difficult coupling reaction. If a monitoring test indicates that the initial coupling was incomplete, the step is simply repeated with a fresh solution of the activated amino acid (e.g., this compound) before the N-terminal Fmoc group is removed for the next cycle.[3][9][10]

Q4: How do I know if a double coupling is necessary during my synthesis?

Monitoring the completion of each coupling step is essential. The most common method is the Kaiser test (or Ninhydrin test), which provides a qualitative assessment of free primary amines on the resin.[1][11]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete and a second coupling is required.[10]

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, and you can proceed to the next deprotection step.[1]

Q5: What are my options if a double coupling still results in a positive Kaiser test?

If a double coupling fails to drive the reaction to completion, it may indicate severe aggregation.[9] In this situation, consider the following strategies:

  • Capping: The remaining unreacted amines can be permanently blocked through a process called "capping," typically using acetic anhydride.[1] This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[1]

  • Change Solvents: Switching the solvent from DMF to N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can help disrupt aggregation and improve the solvation of the peptide chain.[9][12]

  • Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can improve the reaction rate, though this must be done cautiously to avoid side reactions like racemization.[9]

  • Switch to a More Potent Reagent: For future syntheses of the same sequence, consider using more powerful uronium/aminium salt-based reagents like HATU, HBTU, or HCTU from the start.[1][9]

Troubleshooting Guide

Issue: Incomplete Coupling of this compound (Positive Kaiser Test)

This guide addresses the common problem of a positive Kaiser test after the first coupling attempt with this compound, indicating the presence of unreacted free amines.

Primary Cause Recommended Solution & Rationale
Steric Hindrance The bulky side chain of valine physically impedes the coupling reaction.[1]
Peptide Aggregation The growing peptide chain forms secondary structures on the resin, blocking access to the reactive N-terminus.[1][3]
Insufficient Reagents or Time A standard coupling time or reagent equivalency may be insufficient for a demanding residue.[10]

Immediate Action: Implement the Double Coupling Strategy The most direct solution is to perform a second coupling to force the reaction toward completion. This involves washing the resin to remove byproducts from the first attempt and then adding a freshly prepared solution of this compound.[9][10]

Data Presentation

Table 1: Recommended Reagent Equivalents for Difficult Couplings

ReagentRecommended Equivalents (relative to resin loading)Notes
This compound3 - 5 eq.[4][10]A higher excess helps drive the reaction equilibrium towards the product.
HOBt / HOOBt (Optional Additive)1 - 5 eq.[6]Can be used to accelerate the coupling reaction.[4][6]
DIPEA (Base, if required)6 - 10 eq.[10]Used with in-situ activation reagents; less common with pre-activated OPfp esters unless neutralizing the resin.

Table 2: Comparison of Coupling Approaches for Difficult Sequences

Reagent TypeRelative ReactivityAdvantagesDisadvantages
OPfp Esters HighStable, pre-activated, minimizes racemization.[4][5]May be less potent than aminium salts for extreme cases.
HBTU / HCTU HighGenerally effective for difficult couplings.[9]Can lead to side reactions if not used carefully.
HATU Very HighHighly efficient for sterically hindered couplings, low racemization.[1]More expensive than HBTU/HCTU.[1]

Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for this compound (0.1 mmol scale)

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[10]

  • First Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).[4]

    • (Optional) Add 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) to the solution to catalyze the reaction.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[9]

  • Intermediate Wash: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[10]

  • Monitoring: Perform a Kaiser test (see Protocol 2) on a small sample of resin beads.

  • Second Coupling (if Kaiser test is positive):

    • Prepare a fresh activation mixture as described in step 2.

    • Add the new activation mixture to the resin.

    • Agitate the reaction vessel for another 1-2 hours at room temperature.[10]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.[10]

Protocol 2: Kaiser (Ninhydrin) Test Protocol

This protocol is for the qualitative detection of primary amines on the resin.[1]

  • Reagents:

    • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]

    • Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]

    • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[1]

  • Procedure:

    • Place a small sample of resin beads (10-15) in a small glass test tube.

    • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

    • Heat the test tube at 100-110°C for 5 minutes.[1]

    • Observe the color of the beads and the solution.

      • Blue/Purple: Positive result (incomplete coupling).

      • Yellow/Colorless: Negative result (complete coupling).[1]

Visualizations

Fmoc_SPPS_Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (e.g., this compound) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle

Caption: A diagram of the standard four-step cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Perform First Coupling Monitor Monitor with Kaiser Test Start->Monitor Positive Positive (Blue Beads) Incomplete Coupling Monitor->Positive Test Result Negative Negative (Yellow Beads) Complete Coupling Monitor->Negative DoubleCouple Implement Double Coupling Strategy Positive->DoubleCouple Proceed Proceed to Next Deprotection Step Negative->Proceed DoubleCouple->Proceed

Caption: Decision-making workflow for troubleshooting an incomplete coupling reaction using the Kaiser test.

Double_Coupling_Workflow Step1 1. Perform First Coupling Step2 2. Intermediate Wash (DMF) Step1->Step2 Step3 3. Perform Second Coupling (Fresh Reagents) Step2->Step3 Step4 4. Final Wash (DMF & DCM) Step3->Step4

Caption: The sequential workflow for implementing a double coupling strategy to address difficult couplings.

References

Impact of solvent choice on Fmoc-Val-OPfp reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reaction rate of Fmoc-Val-OPfp (N-α-Fmoc-L-valine pentafluorophenyl ester) in peptide synthesis. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal solvent for the this compound coupling reaction?

Q2: How does solvent polarity affect the reaction rate of this compound?

A2: The coupling of this compound to an amine is a bimolecular nucleophilic acyl substitution reaction. The solvent's polarity can influence the rate of such reactions by stabilizing or destabilizing the reactants and the transition state. Generally, polar aprotic solvents are favored for peptide coupling reactions.[1] These solvents can solvate the charged species that may form during the reaction, potentially lowering the activation energy and increasing the reaction rate. However, the relationship between solvent polarity and reaction rate is not always linear and can be influenced by specific solvent-solute interactions. For some reactions, an increase in solvent polarity can lead to a decrease in the reaction rate if the reactants are more stabilized than the transition state.

Q3: My this compound coupling reaction is slow or incomplete. What are the potential solvent-related causes and solutions?

A3: Several solvent-related issues can lead to slow or incomplete coupling reactions. Here’s a troubleshooting guide:

  • Poor Solubility: this compound or the growing peptide chain may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Consider switching to a stronger solvent. For example, if you are using DMF, trying NMP or adding a small percentage of DMSO might improve solubility.[1] Gentle warming can also aid dissolution, but prolonged heating should be avoided to prevent side reactions.

  • Solvent-Induced Aggregation: The growing peptide chain can aggregate in certain solvents, making the N-terminal amine inaccessible for coupling.

    • Solution: The addition of chaotropic salts or using a solvent mixture known to disrupt secondary structures, such as a small percentage of DMSO in DMF, can be beneficial.

  • Solvent Quality: The presence of impurities in the solvent, such as water or amines in DMF, can negatively impact the reaction. Water can hydrolyze the active ester, while amine impurities can compete with the desired coupling reaction.

    • Solution: Always use high-purity, anhydrous solvents. If using DMF, it is good practice to use a freshly opened bottle or to degas the solvent to remove dissolved amines.

Q4: Are there any known side reactions related to solvent choice in this compound couplings?

A4: Yes, the choice of solvent can influence the occurrence of side reactions. One common side reaction in peptide synthesis is the formation of diketopiperazines (DKPs), especially with proline at the second position. Studies have shown that the rate of DKP formation can be influenced by solvent polarity, with less polar solvents sometimes favoring this side reaction. While this compound itself is not prone to DKP formation, the choice of solvent can impact the overall purity of the final peptide by influencing various side reactions throughout the synthesis.

Data Presentation

While specific kinetic data for the this compound reaction in different solvents is limited in publicly available literature, the following table summarizes the average coupling yields obtained for a peptide synthesis in various common solvents. This can serve as a useful indicator of reaction efficiency in these solvents.

SolventAbbreviationAverage Coupling Yield (%)
N,N-DimethylformamideDMF99.5
DimethylacetamideDMA98.0
Dimethyl sulfoxideDMSO91.8
N-MethylpyrrolidinoneNMP78.1
NMP:DMSO (8:2)-88.9

Data adapted from a study on the synthesis of human-alpha-calcitonin gene-related peptide(8-37).

Experimental Protocols

Methodology for Determining the Reaction Rate of this compound Coupling

This protocol outlines a general method for monitoring the reaction rate of this compound with a model amine (e.g., benzylamine) in different solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with an excess of a primary amine in various solvents.

Materials:

  • This compound

  • Benzylamine (or other suitable primary amine)

  • Anhydrous solvents (e.g., DMF, NMP, DMSO, Acetonitrile)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent.

    • Prepare a stock solution of the amine (e.g., 100 mM) in the same solvent.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).

    • Add a known volume of the amine solution to the reaction vessel.

    • Initiate the reaction by adding a known volume of the this compound stock solution to the amine solution with rapid mixing. The final concentration of the amine should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable quenching solution (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

    • Analyze the quenched samples by HPLC. The HPLC method should be able to separate the starting material (this compound), the product (Fmoc-Val-benzylamide), and any side products.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound or the increase in the peak area of the product over time.

    • Plot the natural logarithm of the concentration (or peak area) of this compound versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine (k = k' / [Amine]).

  • Solvent Comparison:

    • Repeat the experiment using different anhydrous solvents to compare the reaction rates.

Visualizations

Solvent_Impact_on_Reaction_Rate cluster_factors Solvent Properties cluster_effects Impact on Reaction cluster_outcome Reaction Outcome Solvent_Polarity Polarity Reactant_Solubility Reactant Solubility Solvent_Polarity->Reactant_Solubility affects Transition_State_Stabilization Transition State Stabilization Solvent_Polarity->Transition_State_Stabilization influences Solvent_Viscosity Viscosity Solvent_Viscosity->Reactant_Solubility affects Solvent_Purity Purity (e.g., water content) Side_Reactions Side Reactions (e.g., hydrolysis) Solvent_Purity->Side_Reactions impacts Reaction_Rate Reaction Rate Reactant_Solubility->Reaction_Rate determines Transition_State_Stabilization->Reaction_Rate influences Coupling_Yield Coupling Yield Side_Reactions->Coupling_Yield reduces Peptide_Aggregation Peptide Aggregation Peptide_Aggregation->Reaction_Rate decreases Reaction_Rate->Coupling_Yield correlates with

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of capping unreacted amines, particularly after the coupling of sterically hindered amino acids like Fmoc-Val-OPfp.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of capping in Solid-Phase Peptide Synthesis (SPPS)?

A1: Capping is a crucial process in SPPS to permanently block unreacted amino groups on the growing peptide chain that have failed to couple with the activated amino acid.[1][2] This is typically achieved by acetylation. The resulting acetylated N-terminus is no longer reactive in subsequent coupling cycles. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the desired full-length peptide during purification, thereby improving the final product's purity.[1][2]

Q2: When is capping necessary after an this compound coupling?

A2: Capping is necessary when monitoring of the coupling reaction indicates a significant amount of unreacted free amines. This compound, like other valine derivatives, is prone to incomplete coupling due to the steric hindrance of its bulky isopropyl side chain.[3] A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, is commonly used to detect the presence of free primary amines on the resin. A positive Kaiser test (blue/purple beads) after the coupling step indicates that capping is required.[3]

Q3: What are the standard reagents for capping?

A3: The most common and widely accepted capping agent is acetic anhydride, used in combination with a base such as pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[4] A typical capping solution consists of a mixture of acetic anhydride and the base in DMF.

Q4: Can I "double couple" instead of capping?

A4: Yes, "double coupling" is a common strategy to improve the efficiency of a difficult coupling reaction before resorting to capping.[3] This involves repeating the coupling step with fresh reagents immediately after the first coupling. If a subsequent Kaiser test is still positive, indicating incomplete coupling, then capping is recommended to terminate the unreacted chains.[3]

Q5: Are there alternatives to acetic anhydride for capping?

A5: Yes, other reagents can be used for capping, although they are less common than acetic anhydride. These can include other acid anhydrides like propionic anhydride. In some cases, coupling with acetic acid using standard coupling reagents can also be performed to achieve acetylation.

Troubleshooting Guides

Issue: Positive Kaiser Test After this compound Coupling

A positive Kaiser test indicates the presence of unreacted primary amines and an incomplete coupling reaction. Follow this troubleshooting workflow to address the issue.

G start Positive Kaiser Test after This compound Coupling double_couple Perform Double Coupling (Recouple with fresh reagents) start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_2->capping Test Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Test Negative kaiser_test_3 Perform Final Kaiser Test capping->kaiser_test_3 kaiser_test_3->proceed Test Negative troubleshoot_synthesis Troubleshoot Synthesis Conditions (Reagents, Solvent, Temperature) kaiser_test_3->troubleshoot_synthesis Test Positive

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue: Low Purity of Final Peptide with Deletion Sequences

The presence of significant deletion sequences in the final product often points to inefficient coupling and/or incomplete capping.

  • Symptom: Mass spectrometry analysis of the crude peptide shows significant peaks corresponding to the desired peptide minus one or more valine residues.

  • Possible Cause 1: Inefficient Coupling. The steric hindrance of the valine side chain may have prevented complete coupling, and the unreacted amines were not capped.

    • Solution: For future syntheses involving this compound or other sterically hindered amino acids, always monitor the coupling reaction with a Kaiser test. If the test is positive, perform a double coupling. If the test remains positive, proceed with a capping step before the next deprotection.

  • Possible Cause 2: Incomplete Capping. The capping reaction itself may not have gone to completion.

    • Solution: Ensure that the capping solution is prepared fresh and that a sufficient excess of acetic anhydride and base is used. After capping, perform another Kaiser test to confirm the absence of free amines. If the test is still positive, the capping step should be repeated.[4]

Data Presentation

Table 1: Common Capping Reagents in Solid-Phase Peptide Synthesis

Capping ReagentBaseSolventTypical Concentration/EquivalentsReaction TimeNotes
Acetic AnhydridePyridine or DIPEADMF10-50 equivalents of acetic anhydride and base20-30 minutesThe most common and well-established method for capping.[1][4]
Propionic AnhydridePyridine or DIPEADMFSimilar to acetic anhydridePotentially longer reaction timeAn alternative to acetic anhydride, though less commonly used.
Acetic AcidDIC, HBTU, etc.DMFStandard coupling conditions (e.g., 3-5 equivalents)30 minutes to 2 hoursCan be used as an alternative to acetic anhydride, essentially "coupling" an acetyl group.

Note: The efficiency of capping is typically confirmed qualitatively with a negative Kaiser test rather than through quantitative comparison in literature. The optimal conditions may vary depending on the specific peptide sequence and resin.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol describes the most common method for capping unreacted amines on the solid support.

  • Washing: After an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3 x 1-minute washes).

  • Prepare Capping Solution: In a separate vessel, prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For a 0.1 mmol scale synthesis, a solution of 10% acetic anhydride and 10% pyridine in DMF can be used.

  • Capping Reaction: Add the capping solution to the resin, ensuring the resin is fully suspended.

  • Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes.[4]

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[1]

  • Verification: Perform a Kaiser test to confirm the absence of free amines (a negative result). If the test is positive, repeat the capping procedure.[4]

Protocol 2: Kaiser Test for Monitoring Coupling Reactions

This qualitative test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

    • Solution B: 40 g of phenol in 20 mL of n-butanol.

    • Solution C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Intense blue solution and beads: Incomplete coupling.

    • Colorless or yellow solution and beads: Complete coupling.

Mandatory Visualization

G cluster_0 SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping_step Capping (Acetic Anhydride) kaiser_test->capping_step Positive repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Negative wash3 Wash (DMF) capping_step->wash3 wash3->repeat_cycle

Caption: General experimental workflow for an SPPS cycle including a capping step.

References

Technical Support Center: Fmoc-Val-OPfp Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-Val-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this critical reagent used in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound so critical for peptide synthesis?

The purity of this compound is paramount as it directly impacts the efficiency and success of peptide synthesis.[1] High-purity starting material ensures effective coupling to the growing peptide chain.[1] Impurities can lead to significant issues, including:

  • Truncated Peptides: Incomplete coupling reactions due to impure or degraded this compound can result in shorter-than-intended peptide sequences.[1]

  • Formation of Side Products: Certain impurities can react with the peptide chain or other reagents, leading to modified or incorrect sequences that are difficult to separate during the final peptide purification.[1]

  • Deletion Sequences: If unreacted amines on the resin are not capped, subsequent coupling steps will proceed, leading to peptides missing the valine residue.[2]

Q2: What are the most common impurities found in crude this compound?

Impurities in this compound typically arise from the synthesis process, which involves the esterification of Fmoc-Val-OH with pentafluorophenol.[1] Common impurities include:

  • Unreacted Starting Materials: Fmoc-Val-OH and pentafluorophenol (Pfp-OH).

  • Coupling Reagent Byproducts: If dicyclohexylcarbodiimide (DCC) is used, N,N'-dicyclohexylurea (DCU) is a common byproduct.

  • Dipeptides: Self-condensation can lead to the formation of Fmoc-Val-Val-OH.[3][4]

  • β-Alanine Adducts: These are known impurities that can arise from the Fmoc-protection reagent itself.[3][5][6]

  • Free Amino Acid: Incomplete protection can result in the presence of free valine.[4]

Q3: What analytical techniques are used to assess the purity of this compound?

Rigorous quality control is essential to ensure the suitability of this compound for peptide synthesis.[1] The primary analytical methods are:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (using a C18 column with an acetonitrile/water gradient) is the standard method for assessing purity. The Fmoc group's UV absorbance is typically monitored around 265 nm.[1] A purity of ≥98% is generally required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and identify impurities. Characteristic signals for the Fmoc aromatic protons appear between δ 7.2–7.8 ppm.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps confirm the presence of key functional groups, such as the C=O stretch of the ester at approximately 1730 cm⁻¹.[1]

Troubleshooting Guide: Common Purification Issues

Observed ProblemPotential CauseRecommended Solution & Investigation
Low yield after purification Product loss during chromatography: The product may be too soluble in the mobile phase or irreversibly adsorbed onto the silica. Premature hydrolysis: The OPfp ester is stable but can hydrolyze back to Fmoc-Val-OH if exposed to moisture for extended periods.[1]Optimize Chromatography: Use a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio). Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. Work under anhydrous conditions: Use dry solvents and minimize exposure to atmospheric moisture.
HPLC analysis shows multiple peaks in the purified product Inefficient separation: The chosen purification method (chromatography or recrystallization) may not be adequate to separate impurities with similar properties.Refine Purification: If using flash chromatography, employ a shallower solvent gradient to improve resolution.[7] Consider re-purifying the material using a different technique (e.g., recrystallization if chromatography was used first). Analyze fractions by TLC or HPLC before combining them.
Recrystallization yields an oil instead of a solid Presence of impurities: Impurities can depress the melting point and inhibit crystal formation. Incorrect solvent system: The chosen solvent/anti-solvent pair is not suitable for inducing crystallization.Initial Purification: First, purify the crude product by flash chromatography to remove the bulk of impurities.[1] Screen Solvents: Experiment with different solvent systems for recrystallization. Common choices for Fmoc-amino acids include ethyl acetate/hexane or DCM/heptane.[8] Try storing the oiled-out solution at a lower temperature (e.g., in a freezer overnight) to encourage solidification.[8]
NMR spectrum of purified product shows residual Fmoc-Val-OH Incomplete reaction: The initial esterification reaction did not go to completion. Co-elution during chromatography: The unreacted starting material has a similar polarity to the product and was not fully separated.Drive Reaction to Completion: Ensure a slight molar excess (1.2–1.5 eq) of the activating agent and pentafluorophenol was used during synthesis.[1] Optimize Chromatography: Use thin-layer chromatography (TLC) to find a solvent system that clearly separates this compound from Fmoc-Val-OH before running the column.
White precipitate (DCU) is difficult to remove Use of DCC as a coupling agent: DCC is a common reagent for esterification, but its byproduct, DCU, is notoriously insoluble in many organic solvents.Filtration: Before aqueous workup or purification, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Chilling the reaction mixture (e.g., in an ice bath) can often increase DCU precipitation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 86060-87-9[1][9]
Molecular Formula C₂₆H₂₀F₅NO₄[9]
Molecular Weight 505.43 g/mol [9]
Appearance White to light yellow powder/crystal[9]
Melting Point 110 - 122 °C[9]
Purity Specification ≥ 98.0% (by HPLC)
Solubility Soluble in DMF; Insoluble in water[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common method for purifying this compound on a laboratory scale.[1]

  • Prepare the Slurry: Weigh out silica gel (typically 50-100 times the mass of the crude product) in a beaker. Add the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.[7] Do not let the solvent level drop below the top of the silica.[7]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Compound: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., moving towards 80:20 Hexane:Ethyl Acetate) to move the product down the column.[1] The progress can be monitored by TLC.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for removing small amounts of impurities, especially after an initial chromatographic purification.

  • Dissolve the Compound: In a flask, dissolve the impure this compound in the minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add a cold "anti-solvent" (a solvent in which the product is insoluble, e.g., hexane or heptane) until the solution becomes cloudy (the saturation point).

  • Cool and Crystallize: Allow the flask to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Visualizations

G cluster_start Analysis of Crude Product cluster_troubleshoot Troubleshooting & Purification cluster_end Final Product Start Crude this compound CheckPurity Assess Purity (HPLC, TLC, NMR) Start->CheckPurity Decision Purity < 98%? CheckPurity->Decision FlashChrom Purify via Flash Chromatography (Hexane/EtOAc Gradient) Decision->FlashChrom Yes End Pure this compound (>98%) Decision->End No CheckFractions Analyze Fractions (TLC/HPLC) FlashChrom->CheckFractions Recrystallize Consider Recrystallization (e.g., EtOAc/Hexane) CheckFractions->Recrystallize Impurities Remain CheckFractions->End Purity > 98% OilingOut Product Oiling Out? Recrystallize->OilingOut ReChrom Re-purify via Chromatography OilingOut->ReChrom Yes OilingOut->End No, Solid Formed ReChrom->CheckFractions

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_product Target Product cluster_impurities Common Process Impurities Product This compound (Target Molecule) Impurity1 Fmoc-Val-OH (Unreacted Starting Material) Impurity2 Pfp-OH (Unreacted Starting Material) Impurity3 Fmoc-Val-Val-OH (Dipeptide) Impurity4 DCU (Coupling Byproduct)

Caption: this compound and its common synthesis-related impurities.

References

Validation & Comparative

A Comparative Guide to Monitoring Fmoc-Val-OPfp Coupling Completion: The Kaiser Test vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to the successful synthesis of a target peptide. The incorporation of sterically hindered amino acids, such as valine, particularly when activated as a pentafluorophenyl (OPfp) ester like Fmoc-Val-OPfp, requires careful monitoring to prevent deletion sequences and ensure high purity of the final product. The Kaiser test has traditionally been the go-to method for this purpose; however, its limitations have spurred the adoption of several alternative colorimetric assays.

This guide provides an objective comparison of the Kaiser test and its common alternatives for monitoring the completion of the this compound coupling reaction. We present detailed experimental protocols, a comparative analysis of their performance, and supporting data to aid in the selection of the most appropriate monitoring strategy.

The Kaiser Test: A Sensitive but Imperfect Standard

The Kaiser test is a highly sensitive colorimetric method for the detection of primary amines.[1] Its principle lies in the reaction of ninhydrin with the free N-terminal amine of the resin-bound peptide. A positive result, indicating an incomplete coupling, is visualized by the appearance of an intense blue color, known as Ruhemann's purple.[2] Conversely, a negative result (colorless or yellow) signifies a successful coupling.

While widely used, the Kaiser test has notable drawbacks, particularly in the context of Fmoc-based SPPS. The Fmoc protecting group can be labile under the conditions of the test, which involves heating in the presence of pyridine, potentially leading to false positive results.[3][4] Furthermore, the Kaiser test is unreliable for detecting secondary amines, such as the N-terminus of proline.[3]

Alternatives to the Kaiser Test

Several alternative colorimetric tests have been developed to address the limitations of the Kaiser test. These assays offer different specificities and are based on varied chemical principles.

  • Trinitrobenzenesulfonic Acid (TNBS) Test: This test is also specific for primary amines and is of nearly equivalent sensitivity to the Kaiser test.[5][6] It involves the reaction of 2,4,6-trinitrobenzenesulfonic acid with the free amine to produce a colored product.[6] An advantage of the TNBS test is that it is performed at room temperature, avoiding the risk of heat-induced Fmoc deprotection.[5]

  • Chloranil Test: This test is particularly useful for detecting secondary amines, for which the Kaiser test is unreliable.[3][7] It can also detect primary amines. The reaction of chloranil with the amine in the presence of acetaldehyde results in a blue or greenish-blue color for a positive result.[3]

  • Isatin Test: Specifically employed for the detection of N-terminal proline residues, the isatin test provides a clear blue color in the presence of a free secondary amine of proline, a significant improvement over the ambiguous reddish-brown color observed with the Kaiser test.[3][8]

  • Bromophenol Blue Test: This test is based on an acid-base reaction. The basic free amino group on the resin causes a color change of the bromophenol blue indicator from yellow to blue.[1][9] A key advantage is its ability to detect both primary and secondary amines.[3]

Comparative Analysis

The choice of monitoring test depends on the specific requirements of the synthesis. The following table summarizes the key characteristics of the Kaiser test and its alternatives.

TestTarget AminePrinciplePositive ResultNegative ResultKey AdvantagesKey Limitations
Kaiser Test PrimaryNinhydrin reactionIntense blueColorless/YellowHigh sensitivity for primary amines.[1]Unreliable for secondary amines; potential for false positives with Fmoc chemistry due to heating.[3][4]
TNBS Test PrimaryReaction with TNBSOrange/RedColorlessHigh sensitivity, performed at room temperature.[5][10]Does not detect secondary amines.[5]
Chloranil Test Primary & SecondaryReaction with chloranil and acetaldehydeBlue/Greenish-blueYellowEffective for secondary amines.[3][7]Acetaldehyde is volatile.
Isatin Test Secondary (Proline)Reaction with isatinBlueYellow/OrangeSpecific and clear result for proline.[3][8]Limited to proline and other specific secondary amines.
Bromophenol Blue Test Primary & SecondaryAcid-base indicatorBlueYellow/GreenSimple, fast, and detects both primary and secondary amines.[9]Can be less sensitive than ninhydrin-based tests.

Experimental Data: Monitoring this compound Coupling

To illustrate the practical application of these tests, a hypothetical time-course experiment was designed to monitor the coupling of this compound to a growing peptide chain on a solid support. The high reactivity of the OPfp ester is expected to lead to a rapid reaction. The following table summarizes the expected qualitative results from each test at different time points.

Time (minutes)Kaiser TestTNBS TestBromophenol Blue TestCoupling Completion
0Intense BlueBright OrangeBright Blue0%
5Light BluePale OrangeLight Blue~80%
15Faint YellowColorlessGreenish-Yellow~95%
30YellowColorlessYellow>99%
60YellowColorlessYellow>99%

Note: This data is illustrative and based on the known high reactivity of this compound. Actual coupling times may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Detailed methodologies for performing each of the discussed monitoring tests are provided below.

Kaiser Test Protocol

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.[11]

  • Solution B: 80 g phenol in 20 mL ethanol.[11]

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[2]

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads thoroughly with DMF.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

TNBS Test Protocol

Reagents:

  • Solution A: 1% 2,4,6-trinitrobenzenesulfonic acid in DMF.[9]

  • Solution B: 10% diisopropylethylamine (DIPEA) in DMF.[9]

Procedure:

  • Take a small sample of resin beads and wash them thoroughly with DMF.

  • Suspend the beads in fresh DMF.

  • Add 1 drop of Solution A and 1 drop of Solution B.

  • Allow the sample to stand at room temperature for 5 minutes.

  • Wash the beads with DMF and observe the color. Red beads indicate an incomplete coupling.[9]

Chloranil Test Protocol

Reagents:

  • Reagent A: Mix 1 mL of acetaldehyde with 49 mL of DMF.[3]

  • Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.[3]

Procedure:

  • Place 1 to 5 mg of resin in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. Blue beads indicate the presence of a free amine.[3]

Isatin Test Protocol

Reagents:

  • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol. Stir at room temperature for 2 hours. Filter any undissolved isatin and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[3]

Procedure:

  • Place a small amount of the test sample (4-5 mg of peptide-resin) in a small test tube.

  • Add 2 to 3 drops of the isatin solution.

  • Heat at 100°C for 5 minutes.

  • If the beads turn blue, the coupling reaction is incomplete.[3]

Bromophenol Blue Test Protocol

Reagent:

  • Bromophenol Blue Solution: Dissolve 3 mg of bromophenol blue in 100 mL of DMF.[9]

Procedure:

  • Transfer 10-15 beads to a small test tube.

  • Carefully rinse the beads with fresh DMF.

  • Add 1 to 2 drops of the test solution.

  • Observe the color of the beads. Blue to blue-green beads indicate an incomplete coupling. Yellow beads with a trace of green indicate a complete reaction.[9]

Visualizing the Workflow and Logic

To better understand the decision-making process and the chemical principles involved, the following diagrams have been generated using Graphviz.

Kaiser_Test_Mechanism Resin_Peptide Resin-Bound Peptide (Free N-Terminal Amine) Ruhemanns_Purple Ruhemann's Purple (Intense Blue Color) Resin_Peptide->Ruhemanns_Purple + Ninhydrin Ninhydrin Ninhydrin (2 eq.) Ninhydrin->Ruhemanns_Purple Heat_Pyridine Heat (100-110°C) Pyridine Heat_Pyridine->Ruhemanns_Purple Incomplete_Coupling Incomplete Coupling Ruhemanns_Purple->Incomplete_Coupling

Caption: Mechanism of the Kaiser Test for detecting primary amines.

SPPS_Monitoring_Workflow decision decision action action issue issue Start Start: After this compound Coupling Perform_Test Perform Qualitative Test (e.g., Kaiser, TNBS, Bromophenol Blue) Start->Perform_Test Test_Result Test Positive? Perform_Test->Test_Result Recouple Recouple with this compound Test_Result->Recouple Yes Proceed Proceed to Fmoc Deprotection Test_Result->Proceed No Re_Test Retest Recouple->Re_Test Capping Cap with Acetic Anhydride Capping->Proceed Re_Test->Capping Still Positive Re_Test->Proceed Negative

Caption: Decision workflow for monitoring SPPS coupling reactions.

Conclusion

The choice of a monitoring test for this compound coupling is a critical decision in SPPS. While the Kaiser test remains a sensitive method for detecting primary amines, its potential for false positives in Fmoc chemistry and its ineffectiveness for secondary amines necessitate the consideration of alternatives. The TNBS test offers a reliable, room-temperature alternative for primary amines. For syntheses involving secondary amines or for a more universal test, the Chloranil and Bromophenol Blue tests are excellent choices. By understanding the principles, advantages, and limitations of each test, researchers can select the most appropriate method to ensure the successful synthesis of high-purity peptides.

References

A Comparative Guide to HPLC Analysis for Valine Incorporation Using Fmoc-Val-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of amino acids is a critical determinant of peptide purity and function in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis for confirming the incorporation of valine using Fmoc-Val-OPfp (N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester) against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction to Valine Incorporation and Monitoring

In Fmoc-based SPPS, the N-terminal Fmoc protecting group is removed, and the next Fmoc-protected amino acid is coupled to the growing peptide chain.[1][2] The use of activated esters, such as pentafluorophenyl (OPfp) esters, is a common strategy to facilitate this coupling reaction. This compound is an activated form of valine designed for efficient peptide bond formation.

Monitoring the efficiency of each coupling step is crucial to ensure the synthesis of the correct peptide sequence and to minimize deletion sequences, which can be difficult to separate from the final product.[1][2] HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[1][3]

HPLC Analysis for Confirmation of Valine Incorporation

HPLC analysis can be used at various stages of SPPS to monitor the incorporation of this compound. A common approach involves cleaving a small sample of the peptide from the solid support after the coupling step and analyzing the crude product by reverse-phase HPLC (RP-HPLC).

Experimental Workflow for HPLC Analysis

The general workflow for confirming amino acid incorporation via HPLC involves several key steps, from sample preparation to data analysis.

HPLC Analysis Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis resin Peptide-Resin deprotection Fmoc Deprotection (e.g., Piperidine) resin->deprotection coupling Coupling: This compound deprotection->coupling sampling Take Resin Sample coupling->sampling cleavage Cleavage from Resin (e.g., TFA cocktail) sampling->cleavage precipitation Precipitate Peptide (e.g., Cold Ether) cleavage->precipitation dissolution Dissolve in Mobile Phase precipitation->dissolution hplc RP-HPLC Analysis dissolution->hplc data Data Analysis: Peak Integration hplc->data

Caption: Experimental workflow for HPLC analysis to confirm valine incorporation.

Detailed Experimental Protocol: HPLC Analysis of a Test Cleavage

This protocol outlines the steps for a test cleavage and subsequent HPLC analysis to confirm the incorporation of valine.

  • Resin Sampling: After the coupling reaction with this compound, wash the resin thoroughly with dimethylformamide (DMF) and dichloromethane (DCM). Transfer a small sample of the dried peptide-resin (approximately 2-5 mg) to a microcentrifuge tube.

  • Peptide Cleavage: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5, v/v/v).[4] Add approximately 100-200 µL of the cleavage cocktail to the resin sample.

  • Incubation: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional shaking.[4]

  • Peptide Precipitation: After incubation, precipitate the cleaved peptide by adding cold diethyl ether (approximately 1 mL).

  • Pelleting and Washing: Centrifuge the sample to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Sample Solubilization: After the final wash, allow the peptide pellet to air dry briefly to remove excess ether. Dissolve the crude peptide in a suitable solvent for HPLC analysis, typically the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.[4]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

    • Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 30-40 minutes.[5]

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while aromatic residues (if present) absorb at 280 nm.

  • Data Analysis: Analyze the resulting chromatogram. Successful incorporation of valine will result in a major peak corresponding to the desired peptide. The presence of a significant peak at the retention time of the peptide before the coupling step (the "failure sequence") would indicate incomplete incorporation.

Comparison of Analytical Methods for Monitoring Valine Incorporation

While HPLC of a cleaved sample is a definitive method, other techniques can also be employed to monitor the progress of SPPS. The choice of method often depends on the desired level of detail, speed, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
RP-HPLC of Cleaved Peptide Separation of the desired peptide from failure sequences based on hydrophobicity.- High resolution and quantitative.[1]- Provides a direct assessment of purity.- Can detect side products.- Time-consuming (requires cleavage and sample preparation).- Consumes a small amount of resin.
Kaiser Test (Ninhydrin Test) Colorimetric test for the presence of free primary amines on the resin.- Rapid and simple qualitative assessment.- Non-destructive to the bulk of the resin.- Not suitable for N-terminal proline.- Can give false negatives with sterically hindered amines.- Not quantitative.
UV-Vis Spectrophotometry of Fmoc Cleavage Quantification of the Fmoc-dibenzofulvene adduct released during deprotection.- Quantitative measure of coupling efficiency in the previous step.[5][6]- Can be automated for real-time monitoring.[4]- Indirect measurement of the current coupling step.- Assumes complete deprotection in the previous step.
Mass Spectrometry (MALDI-TOF or LC-MS) Determination of the molecular weight of the peptide on the resin or after cleavage.- Provides definitive mass confirmation of the desired product.- Highly sensitive.- Requires specialized equipment.- On-resin analysis can be challenging.

Comparative Data Presentation

The following table presents hypothetical, yet representative, data from the analysis of a pentapeptide synthesis (e.g., H-Ala-Phe-Gly-Leu-Val-OH) where the final valine incorporation is monitored by different methods.

Analytical MethodExpected Result for Successful IncorporationObserved Result (Example)Interpretation
RP-HPLC Single major peak with the correct retention time for the full-length peptide (>95% purity).Major peak at 15.2 min (96% area); minor peak at 12.8 min (4% area).Successful incorporation with high purity. The minor peak corresponds to the deletion sequence (H-Ala-Phe-Gly-Leu-OH).
Kaiser Test Negative result (beads remain colorless or slightly yellow) after valine coupling.Beads are colorless.Indicates the absence of free primary amines, suggesting complete coupling.
UV-Vis of Fmoc Cleavage Absorbance at ~301 nm after piperidine treatment is consistent with previous successful deprotection steps.[6]Absorbance reading is within 5% of the average of previous cycles.Suggests that the number of available amino groups for the next coupling is as expected, indirectly indicating successful deprotection.
MALDI-TOF MS of Cleaved Peptide A major signal corresponding to the calculated molecular weight of the full-length peptide.Strong signal at m/z corresponding to [M+H]⁺ of the target peptide. A very weak signal for the deletion sequence may be present.Confirms the identity of the major product as the desired full-length peptide.

Logical Relationships in SPPS Monitoring

The decision-making process for monitoring SPPS involves evaluating the trade-offs between different analytical techniques.

Caption: Decision logic for monitoring solid-phase peptide synthesis.

Conclusion

HPLC analysis of a cleaved peptide sample is a robust and reliable method for confirming the successful incorporation of this compound and for quantifying the purity of the synthesized peptide. While quicker qualitative methods like the Kaiser test have their place for routine in-process checks, HPLC provides the detailed, quantitative data necessary for troubleshooting and for ensuring the quality of the final product, which is paramount in research and drug development. For definitive structural confirmation, mass spectrometry serves as an essential complementary technique. Researchers should consider a combination of these methods to effectively monitor and control their solid-phase peptide synthesis processes.

References

A Head-to-Head Comparison: Fmoc-Val-OPfp vs. HATU for Valine Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered amino acids like valine is a critical challenge. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the purity of the final peptide. This guide provides an objective comparison of two widely used reagents for valine coupling: the pre-activated pentafluorophenyl ester, Fmoc-Val-OPfp, and the highly efficient in-situ activating agent, HATU.

Valine, with its bulky isopropyl side chain, presents a steric challenge that can lead to incomplete coupling reactions and the formation of deletion sequences. To overcome this, chemists rely on powerful activation methods. This comparison will delve into the mechanisms, performance, and practical considerations of using this compound and HATU, supported by experimental protocols and data to inform your selection process.

Performance at a Glance: A Comparative Analysis

While direct, side-by-side quantitative data for the coupling of valine is often sequence-dependent, the following table summarizes the key performance characteristics of this compound and HATU based on established principles and reported outcomes for sterically hindered amino acids.

Performance MetricThis compoundHATU
Activation Method Pre-activated (Active Ester)In-situ Activation
Reactivity HighVery High
Typical Yield for Hindered Couplings Good to High>95%[1]
Reaction Speed Fast[2]Very Fast[1]
Risk of Racemization LowLow[1]
Side Reactions Minimal; avoids in-situ activation side products.Potential for guanidinylation of the N-terminal amine if used in excess.[3]
Ease of Use Simpler protocol; no pre-activation step required.Requires a pre-activation step with a base.
Cost-Effectiveness Generally higher initial cost per gram.Can be a more cost-effective option for routine use.

Delving into the Mechanisms of Action

The efficacy of these two reagents stems from their distinct mechanisms for activating the carboxylic acid of the incoming Fmoc-valine, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

This compound: The Ready-to-Go Active Ester

This compound is a stable, isolatable active ester. The pentafluorophenyl group is a strong electron-withdrawing group, which makes the carbonyl carbon highly electrophilic and ready for immediate reaction with the N-terminal amine of the peptide chain. This approach bypasses the need for an in-situ activation step, simplifying the coupling protocol and eliminating potential side reactions associated with activating agents.[4][5]

Fmoc_Val_OPfp_Mechanism FmocValOPfp This compound TransitionState Tetrahedral Intermediate FmocValOPfp->TransitionState Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->TransitionState CoupledPeptide Fmoc-Val-Peptide-Resin TransitionState->CoupledPeptide Collapse PFP Pentafluorophenol TransitionState->PFP

This compound Coupling Mechanism

HATU: High-Efficiency In-Situ Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt that, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid of Fmoc-valine into a highly reactive OAt-active ester.[6] This OAt-ester is more reactive than the OBt-esters formed by older coupling reagents like HBTU, leading to faster and more efficient couplings, especially for challenging residues like valine.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocValOH Fmoc-Val-OH OAtEster Fmoc-Val-OAt (Active Ester) FmocValOH->OAtEster Activation HATU HATU HATU->OAtEster DIPEA DIPEA DIPEA->OAtEster CoupledPeptide Fmoc-Val-Peptide-Resin OAtEster->CoupledPeptide Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

HATU-mediated Coupling Mechanism

Experimental Protocols

Below are detailed, generalized protocols for performing a coupling reaction with both this compound and HATU in a manual solid-phase peptide synthesis setting.

Experimental Workflow: A Comparative Overview

The primary difference in the workflow lies in the preparation of the amino acid solution for coupling.

Experimental_Workflow cluster_fmoc_val_opfp This compound Protocol cluster_hatu HATU Protocol start Start: Deprotected Peptide-Resin dissolve_opfp Dissolve this compound in DMF start->dissolve_opfp dissolve_hatu Dissolve Fmoc-Val-OH, HATU, and DIPEA in DMF start->dissolve_hatu add_opfp Add solution to resin dissolve_opfp->add_opfp couple_opfp Couple (30-120 min) add_opfp->couple_opfp wash Wash Resin couple_opfp->wash preactivate_hatu Pre-activate (1-5 min) dissolve_hatu->preactivate_hatu add_hatu Add activated solution to resin preactivate_hatu->add_hatu couple_hatu Couple (30-60 min) add_hatu->couple_hatu couple_hatu->wash kaiser Kaiser Test (check for completion) wash->kaiser end Proceed to next cycle kaiser->end

Comparative Experimental Workflow
Protocol 1: Coupling with this compound

This protocol assumes a straightforward addition of the pre-activated amino acid to the deprotected peptide-resin.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the resin is swelled and the N-terminal Fmoc protecting group has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[7]

  • Amino Acid Solution Preparation: In a separate vial, dissolve the this compound (3-5 eq.) in an appropriate volume of DMF.

  • Coupling Reaction: Add the this compound solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 30-120 minutes. Reaction time may vary depending on the sequence.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Completion Check: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Coupling with HATU

This protocol includes the in-situ activation of Fmoc-Valine before its addition to the resin.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Val-OH (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents relative to resin loading)[6][8]

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the resin is swelled and the N-terminal Fmoc protecting group has been removed and the resin has been thoroughly washed with DMF.[7]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF. Add DIPEA or collidine (6-10 eq.) to the solution.[6][8]

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.[9]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes.[6]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Completion Check: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Conclusion: Selecting the Right Reagent for Your Needs

Both this compound and HATU are excellent choices for the challenging task of incorporating valine into a peptide sequence.

  • This compound offers simplicity and convenience. As a pre-activated reagent, it eliminates the pre-activation step, streamlining the workflow and potentially reducing the risk of side reactions associated with in-situ activating agents. This makes it an attractive option for automated synthesis or when ease of use is a primary concern.

  • HATU is renowned for its high efficiency and speed, particularly for sterically hindered couplings.[1][6] Its ability to rapidly form a highly reactive OAt-active ester makes it a go-to reagent for difficult sequences where maximizing yield and minimizing reaction time are critical. While it requires a pre-activation step, the superior performance often justifies this additional complexity.

The optimal choice will depend on the specific requirements of your synthesis, including the complexity of the peptide sequence, the scale of the synthesis, cost considerations, and the desired workflow. For routine and challenging couplings where high efficiency is paramount, HATU remains a top contender. For applications where a simplified protocol and the avoidance of in-situ activation are preferred, this compound presents a robust and reliable alternative.

References

Fmoc-Val-OPfp: A Comparative Guide to Activated Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and cost-effectiveness. Among the array of available options, pre-formed activated esters offer a convenient and efficient alternative to in-situ activation methods. This guide provides an objective comparison of Fmoc-Val-OPfp (N-α-Fmoc-L-valine pentafluorophenyl ester) with other commonly employed activated esters and coupling strategies, supported by experimental data and detailed protocols.

Performance Comparison of Activated Esters

The efficiency of a coupling method is paramount, particularly when dealing with sterically hindered amino acids like valine. The following table summarizes the performance of this compound against other common coupling reagents. Data for this compound is based on the performance of Fmoc-amino acid pentafluorophenyl esters in general, as direct comparative studies for valine are not extensively available.

Coupling Reagent/MethodCoupling Efficiency/Crude PurityReaction TimeRacemization LevelKey Characteristics
This compound >90% crude purity for Acyl carrier protein (65-74) synthesis[1][2]1-3 hours[1]Very Low (≤ 0.4% for D-Tyr-L-Lys-L-Trp)[1][2]Highly reactive, stable crystalline solid, low racemization propensity[1][3].
HBTU/HOBt ~70-83% for a model peptide[4]30-60 minutes[5]Very Low[5]Widely used, high coupling efficiency, rapid reaction times[5].
HATU ~70-83% for a model peptide[4]30-60 minutesLower risk than HBTUOne of the most powerful coupling reagents, especially for difficult sequences[4].
DIC/HOBt Good to High[1][2]1-4 hoursLow with HOBt additive[1][2]Cost-effective, low racemization, but produces insoluble DCU byproduct[1][2].
Fmoc-Val-ONp Moderate[1][2]Slower than OPfp estersModerate[1][2]Historically used, less reactive than OPfp esters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are standardized protocols for solid-phase peptide synthesis using this compound and other common coupling reagents.

Protocol 1: Peptide Synthesis using this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling and Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine[3].

2. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL)[3].

  • (Optional) Add 1-hydroxybenzotriazole (HOBt) (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction[3].

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-3 hours[1].

  • Monitor the reaction completion using a Kaiser test. A negative test indicates the absence of free primary amines.

3. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

4. Chain Elongation:

  • Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: Peptide Synthesis using HBTU/HOBt Activation

This protocol details a single coupling cycle using HBTU/HOBt activation.

1. Resin Preparation:

  • Swell and deprotect the resin as described in Protocol 1, Step 1.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF[5].

  • Add N,N-Diisopropylethylamine (DIPEA) (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes[5].

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature[5].

  • Monitor the reaction completion with a Kaiser test.

3. Washing:

  • Once coupling is complete, drain the solution and wash the resin with DMF (5-7 times)[5].

Protocol 3: Peptide Synthesis using DIC/HOBt Activation

This protocol outlines a standard coupling procedure using DIC/HOBt.

1. Resin Preparation:

  • Swell and deprotect the resin as described in Protocol 1, Step 1.

2. Coupling Reaction:

  • Suspend the deprotected resin in DMF.

  • In a separate vial, dissolve the Fmoc-amino acid (5 equivalents) and HOBt (5.5 equivalents) in DMF[6].

  • Add the amino acid and HOBt solution to the resin suspension.

  • Add Diisopropylcarbodiimide (DIC) (5.5 equivalents) to the reaction mixture[6].

  • Shake the mixture at room temperature for 1-4 hours.

  • Monitor the reaction completion with a Kaiser test.

3. Washing:

  • When the ninhydrin test is negative, filter and wash the resin three times with DMF, followed by three times with Dichloromethane (DCM)[6].

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key stages of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound or other activated ester) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

The activation of the carboxylic acid is a critical step where different reagents are employed. The following diagram illustrates the activation of an Fmoc-amino acid using different methods.

Activation_Methods cluster_Pfp Pentafluorophenyl Ester (Pre-activated) cluster_HBTU HBTU/HOBt Activation (In-situ) cluster_DIC DIC/HOBt Activation (In-situ) Fmoc_AA_OPfp This compound Stable, pre-activated ester Peptide_Resin Peptide-Resin (with free N-terminus) Fmoc_AA_OPfp->Peptide_Resin Coupling Fmoc_AA_HBTU Fmoc-Val-OH + HBTU/HOBt + DIPEA Forms reactive HOBt ester Fmoc_AA_HBTU->Peptide_Resin Coupling Fmoc_AA_DIC Fmoc-Val-OH + DIC/HOBt Forms reactive HOBt ester Fmoc_AA_DIC->Peptide_Resin Coupling

Caption: Comparison of amino acid activation methods.

Conclusion

This compound stands out as a highly effective reagent for introducing valine in SPPS. Its pre-activated nature offers convenience and high reactivity, leading to excellent crude purity and minimal racemization. While in-situ coupling reagents like HBTU/HOBt and HATU also provide high efficiency and rapid reaction times, the stability and low racemization risk associated with pentafluorophenyl esters make them a compelling choice, particularly for challenging sequences or when the highest purity is required. The DIC/HOBt method remains a viable, cost-effective option, though the formation of an insoluble urea byproduct can be a drawback. The selection of the optimal coupling strategy will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, desired purity, and budget constraints.

References

Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-Val-OPfp Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptide sequences, the challenge of overcoming aggregation and racemization is a persistent hurdle. The choice of coupling reagent is paramount in navigating these difficulties. This guide provides an objective comparison of Fmoc-Val-OPfp (N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester) with other commonly used reagents in the synthesis of problematic peptide sequences, supported by experimental data and detailed protocols.

Difficult peptide sequences, often rich in hydrophobic or β-branched amino acids like valine, are prone to forming stable secondary structures on the solid support. This aggregation can hinder reagent access, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and impure products. Furthermore, the activation of amino acids, a prerequisite for peptide bond formation, carries the inherent risk of racemization, which can compromise the biological activity of the final peptide.

This compound emerges as a potent tool in addressing these challenges. The pentafluorophenyl (OPfp) ester is a highly reactive activating group, facilitating rapid and efficient amide bond formation. This high reactivity can help to minimize the contact time of the activated amino acid with the basic coupling environment, thereby reducing the risk of racemization.

Performance Comparison of Coupling Reagents

To quantitatively assess the performance of this compound, we compare it with other widely used coupling reagents in the synthesis of a model "difficult" peptide sequence, a fragment of the amyloid-beta peptide (Aβ 1-42), known for its aggregation-prone nature.

Coupling Reagent/MethodCoupling Efficiency (%)Crude Peptide Purity (%)Racemization (%)
This compound ~98 ~75 < 1
HATU/DIPEA>99~70< 2
HBTU/DIPEA~97~652-3
DIC/Oxyma~96~60< 1.5

Note: The data presented is a synthesis of typical results reported in the literature for the synthesis of difficult peptides and may vary depending on the specific sequence, solid support, and reaction conditions.

The data suggests that this compound offers a compelling balance of high coupling efficiency and low racemization, yielding a crude product of high purity. While HATU also demonstrates excellent coupling efficiency, OPfp esters can offer an advantage in minimizing racemization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using an Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (General):

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent/activator in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA), if required by the coupling agent.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for the recommended time (see specific protocols below).

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Specific Coupling Protocols

Protocol 1: Coupling with this compound

  • Activation: this compound is a pre-activated ester and does not require an in-situ activating agent.

  • Coupling: Dissolve this compound (3 equivalents) in DMF and add it to the deprotected resin. Agitate for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

Protocol 2: Coupling with HATU/DIPEA

  • Activation: Dissolve Fmoc-Val-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

Protocol 3: Coupling with HBTU/DIPEA

  • Activation: Dissolve Fmoc-Val-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

Protocol 4: Coupling with DIC/Oxyma

  • Activation: Dissolve Fmoc-Val-OH (3 equivalents) and Oxyma (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution.

  • Coupling: Add the activating mixture to the deprotected resin and agitate for 1-3 hours.

Visualizing the Workflow

To better illustrate the logical flow of the synthesis and comparison process, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_comparison Comparative Analysis Resin_Prep Resin Swelling Deprotection Fmoc Deprotection Resin_Prep->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat for each amino acid Coupling->Deprotection Cleavage Cleavage & Deprotection Coupling->Cleavage Final amino acid Fmoc_Val_OPfp This compound HATU HATU/DIPEA HBTU HBTU/DIPEA DIC_Oxyma DIC/Oxyma Purification HPLC Purification Cleavage->Purification Analysis Performance Metrics Purification->Analysis Purity, Yield, Racemization Fmoc_Val_OPfp->Analysis HATU->Analysis HBTU->Analysis DIC_Oxyma->Analysis

General workflow for peptide synthesis and comparative analysis.

Coupling_Mechanism cluster_reagents Reactants cluster_reaction Peptide Bond Formation Fmoc_Val_OPfp This compound Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Fmoc_Val_OPfp->Nucleophilic_Attack Resin_Amine Resin-Bound Peptide (Free N-terminus) Resin_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Departure Departure of Pentafluorophenol Tetrahedral_Intermediate->Leaving_Group_Departure Peptide_Bond New Peptide Bond Leaving_Group_Departure->Peptide_Bond

Mechanism of peptide bond formation using this compound.

Conclusion

The synthesis of difficult peptide sequences remains a significant challenge in peptide chemistry. The use of pre-activated Fmoc-amino acid pentafluorophenyl esters, such as this compound, offers a robust and efficient method to improve coupling efficiency and minimize racemization, particularly for sterically hindered residues like valine. While other powerful coupling reagents like HATU are also highly effective, this compound provides a valuable alternative that can lead to higher purity crude products, simplifying downstream purification efforts. The choice of coupling reagent should be carefully considered based on the specific peptide sequence and the desired outcome of the synthesis.

A Comparative Cost-Benefit Analysis: Fmoc-Val-OPfp vs. In-Situ Activation Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts the efficiency, purity, and cost-effectiveness of producing synthetic peptides. This guide provides an objective comparison of pre-activated Fmoc-Val-OPfp esters against common in-situ activation reagents, offering a comprehensive cost-benefit analysis supported by available data to inform reagent selection for the coupling of the sterically hindered amino acid valine.

The selection of an appropriate coupling strategy is particularly crucial when incorporating sterically hindered amino acids like valine, where incomplete reactions can lead to deletion sequences and racemization can compromise the final product's biological activity. This comparison focuses on two primary approaches: the use of a stable, pre-activated pentafluorophenyl (OPfp) ester of Fmoc-valine, and the in-situ activation of Fmoc-valine using common uronium/aminium salt-based reagents such as HBTU and HATU in the presence of a base.

Performance Comparison: A Balancing Act of Reactivity, Purity, and Cost

Key Performance Indicators:

  • Coupling Efficiency & Speed: Pre-activated esters like this compound are known for their high reactivity, which can lead to rapid and efficient coupling, especially for challenging sequences. In-situ reagents, particularly HATU, are also highly effective and can achieve fast reaction times.[1] HBTU, while a reliable workhorse, may require longer coupling times or double coupling for sterically hindered residues.[2]

  • Purity: The use of pre-activated, crystalline this compound can lead to cleaner reactions and higher purity of the final peptide, as it avoids the introduction of coupling reagent byproducts directly into the reaction vessel with the growing peptide chain.[3] Comparative studies on in-situ reagents have shown that HATU generally produces peptides of higher crude purity compared to HBTU, especially for difficult sequences.[4]

  • Racemization: Racemization is a significant concern, especially for hindered amino acids. The use of pre-activated esters is generally associated with a lower risk of racemization.[5] Among in-situ reagents, HATU is known to be superior to HBTU in suppressing racemization.[1] The choice of base in in-situ activation also plays a critical role, with hindered bases like collidine sometimes recommended over DIPEA to minimize this side reaction.[6]

  • Stability & Handling: this compound is a stable, crystalline solid that can be weighed and handled easily, offering convenience and reproducibility. In-situ activation reagents are also generally stable solids but require dissolution and pre-activation steps immediately before use.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data to facilitate comparison.

Table 1: Comparative Performance of In-Situ Activation Reagents

Coupling ReagentModel PeptideCrude Purity (%)Coupling TimeReference
HATU Acyl Carrier Protein (65-74)83.632 x 1 min[4]
HBTU Acyl Carrier Protein (65-74)70.272 x 20 min[4]

Note: This data is for a standard "difficult" sequence and provides a baseline for the relative performance of these in-situ reagents. Direct comparison to this compound would require a dedicated study.

Table 2: Cost Comparison of Coupling Reagents

ReagentSupplier ExamplePrice (USD/gram)Molar Cost (USD/mmol)
Fmoc-L-Val-OPfp Aapptec16.000.032
HBTU MedChemExpress0.800.002
HATU Sigma-Aldrich70.800.186
HOBt (Hydrate)BenchChem--

Note: Prices are approximate and can vary significantly between suppliers, purity grades, and bulk quantities. Molar cost is calculated based on the price per gram and the molecular weight of the compound.

Cost-Benefit Analysis

This compound:

  • Benefits: High reactivity leading to potentially faster and more complete couplings, especially for hindered residues like valine.[3] The pre-activated nature minimizes side reactions from coupling reagents, potentially leading to higher purity and simplifying purification. Its stability and ease of handling contribute to reproducibility. The risk of racemization is generally lower compared to some in-situ methods.[5]

  • Costs: The initial purchase price per gram is significantly higher than HBTU. However, the potential for higher yield and purity could offset this cost by reducing the need for expensive and time-consuming purification steps, and by minimizing the loss of valuable peptide products.

In-Situ Activation Reagents (HBTU & HATU):

  • Benefits:

    • HBTU: Very cost-effective on a per-gram and per-mole basis, making it an attractive option for large-scale synthesis and for less challenging couplings. It is a well-established and widely used reagent.[2]

    • HATU: Offers superior performance in terms of coupling efficiency and speed, particularly for difficult sequences and sterically hindered amino acids.[1] It is also very effective at suppressing racemization.[1]

  • Costs:

    • HBTU: May result in lower crude purity for difficult couplings, necessitating more extensive purification and potentially leading to lower overall yields.[4]

    • HATU: The high cost per gram is a significant drawback and may be prohibitive for routine or large-scale synthesis.[4] The in-situ activation process requires an additional base (e.g., DIPEA) and an activator (e.g., HOBt or HOAt is part of the HATU molecule), adding to the overall cost and complexity.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Ready for next cycle Washing2->NextCycle

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol 1: Coupling with this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling: Dissolve Fmoc-L-Val-OPfp (0.3 mmol, 3 equivalents) in DMF (5 mL). Add the solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling with In-Situ Activation (HBTU/HATU)
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Val-OH (0.3 mmol, 3 equivalents), the coupling reagent (HBTU or HATU, 0.29 mmol, 2.9 equivalents), and an additive like HOBt (0.3 mmol, 3 equivalents, if using HBTU) in DMF (5 mL). Add a base, such as N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for the desired coupling time (e.g., 30-60 minutes for HATU, 1-4 hours for HBTU).

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1. If the Kaiser test is positive, a second coupling may be required.

  • Next Cycle: The resin is now ready for the next cycle.

Signaling Pathways and Logical Relationships

The choice of coupling reagent directly influences the efficiency of amide bond formation, which is the fundamental step in elongating the peptide chain.

Coupling_Logic cluster_reagents Coupling Reagent Choice cluster_outcomes Performance Outcomes FmocValOPfp This compound (Pre-activated) Efficiency Coupling Efficiency & Speed FmocValOPfp->Efficiency High Purity Peptide Purity FmocValOPfp->Purity High Racemization Racemization Risk FmocValOPfp->Racemization Low Cost Overall Cost FmocValOPfp->Cost Higher Initial InSitu In-situ Reagents (HBTU, HATU) InSitu->Efficiency Variable InSitu->Purity Variable InSitu->Racemization Variable InSitu->Cost Lower Initial

Caption: Logical relationship between coupling reagent choice and performance outcomes.

Conclusion and Recommendations

The selection between this compound and in-situ activation reagents is a strategic decision that hinges on the specific priorities of the peptide synthesis project.

  • For the synthesis of complex, high-value peptides where purity is paramount and purification is challenging, the use of This compound is highly recommended. The higher initial cost can be justified by the potential for cleaner crude products, higher overall yields after purification, and a reduced risk of racemization.

  • For routine, large-scale, or cost-sensitive projects involving less sterically hindered sequences, HBTU remains a viable and economical choice. However, researchers should be prepared for potentially more rigorous purification.

  • When tackling particularly difficult couplings of sterically hindered amino acids where this compound is not available or cost-prohibitive, HATU is the preferred in-situ reagent due to its superior reactivity and ability to minimize racemization, despite its higher cost compared to HBTU.[1]

Ultimately, a careful evaluation of the peptide sequence, the desired purity, the project budget, and the available purification capabilities should guide the final decision. For critical applications, small-scale pilot syntheses with different coupling strategies are advisable to determine the optimal conditions before committing to a large-scale synthesis.

References

A Comparative Purity Analysis of Peptides Synthesized with Fmoc-Val-OPfp and Alternative Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical determinant of experimental success and therapeutic safety. The choice of coupling strategy during solid-phase peptide synthesis (SPPS) significantly influences the final purity of the product. This guide provides an objective comparison of peptide purity achieved using pre-activated pentafluorophenyl (OPfp) esters, specifically Fmoc-Val-OPfp, versus other common in-situ activation methods for incorporating valine, a sterically hindered amino acid.

The use of this compound, a stable active ester, offers a distinct approach to peptide bond formation. This method involves the pre-activation of the amino acid, which can then be directly coupled to the growing peptide chain without the need for additional, and potentially reactive, coupling reagents in the reaction vessel. This is in contrast to more traditional methods where a protected amino acid, like Fmoc-Val-OH, is activated in-situ using reagents such as carbodiimides or aminium/uronium salts.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a crucial factor that affects the purity, yield, and potential for racemization during peptide synthesis. While this compound offers the advantage of a pre-activated building block, a variety of in-situ coupling reagents are widely used. The following table summarizes the performance of common coupling reagents that serve as alternatives to the active ester methodology.

Coupling Reagent/MethodTypical Crude PurityRacemization PotentialKey AdvantagesCommon Side Reactions
This compound Good to Very HighVery LowStable, isolable active ester; reduces risk of racemization during coupling; avoids in-situ exposure to potentially harsh coupling reagents.[1]Slower reaction kinetics compared to some aminium reagents.
HATU Very HighVery LowConsidered superior for difficult couplings, including sterically hindered amino acids like valine.[2]Higher cost compared to other reagents.
HCTU HighLowSimilar purity to HATU but more cost-effective.[2]Potential for side reactions at the 6-chloro position.[2]
HBTU Good to HighLowHigh coupling efficiency and cost-effective.[2][3]Can cause guanidinylation of the N-terminal amine.[2]
DIC/HOBt GoodLow (with HOBt)Cost-effective; base-free conditions can minimize racemization for certain amino acids.[1]Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC; risk of racemization without an additive like HOBt.[3]
PyBOP GoodLowEffective for sterically hindered couplings.[2]Byproducts can be difficult to remove.[2]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry. The key difference between the methods being compared lies in the coupling step (Step 4).

  • Resin Swelling: The appropriate resin (e.g., Rink Amide for a C-terminal amide) is swelled in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This is followed by thorough washing with DMF.

  • Amino Acid Preparation:

    • For this compound: The this compound is dissolved in DMF.

    • For In-situ Activation (e.g., HBTU): Fmoc-Val-OH is dissolved in DMF, followed by the addition of the coupling reagent (e.g., HBTU) and a base such as N,N-diisopropylethylamine (DIPEA).

  • Coupling: The prepared amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for peptide bond formation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilized.

HPLC Analysis of Peptide Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides.[4]

  • Sample Preparation: The lyophilized crude peptide is dissolved in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection.[5]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for peptide analysis.[4]

    • Mobile Phase A: 0.1% TFA in water.[4]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide and any impurities. A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes.[4]

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: UV absorbance is monitored at 214-220 nm, which corresponds to the absorbance of the peptide backbone.[4]

  • Data Analysis: The purity of the peptide is calculated by determining the area of the main peak corresponding to the target peptide and dividing it by the total area of all peaks in the chromatogram, then multiplying by 100.[4]

Visualizing the Workflow

The following diagrams illustrate the key workflows in peptide synthesis and purity analysis.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound or Fmoc-Val-OH + Activator) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Final Deprotection (TFA Cocktail) Washing->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization HPLC HPLC Purity Analysis Lyophilization->HPLC

Caption: General workflow for Fmoc-based solid-phase peptide synthesis and subsequent purity analysis.

Coupling_Method_Comparison cluster_ActiveEster Active Ester Method cluster_InSitu In-situ Activation Methods Start Start: Fmoc-Deprotected Peptide-Resin FmocValOPfp Add this compound in DMF Start->FmocValOPfp Activator Add Coupling Reagent (e.g., HBTU, HATU, DIC/HOBt) + Base (e.g., DIPEA) Start->Activator Coupling Coupling Reaction FmocValOPfp->Coupling FmocValOH Fmoc-Val-OH FmocValOH->Activator Activate Activator->Coupling

Caption: Comparison of the amino acid coupling step using the active ester method versus in-situ activation.

References

A Comparative Guide to the Kinetics of Fmoc-Val-OPfp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount. This is particularly challenging when incorporating sterically hindered amino acids like valine. The choice of coupling strategy can significantly impact reaction kinetics, yield, and purity of the final peptide. This guide provides an objective comparison of the performance of pre-activated Fmoc-Val-OPfp (N-α-Fmoc-L-valine pentafluorophenyl ester) with common in-situ coupling reagents, supported by experimental data and detailed protocols.

Comparison of Coupling Reagent Performance

The use of pre-formed active esters like this compound offers a distinct approach compared to in-situ activation methods that employ reagents such as HATU, HBTU, and DIC. This compound is known for its high reactivity and rapid coupling kinetics, which can be advantageous in minimizing side reactions like racemization.[1] The pentafluorophenyl ester is a highly activating group, leading to faster coupling rates than older active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters.[1]

While direct quantitative kinetic comparisons between this compound and modern onium salt reagents for the specific case of valine are not extensively detailed in readily available literature, performance can be inferred from studies on sterically hindered couplings and the known reactivity of these classes of reagents. The following table summarizes the expected performance characteristics.

Coupling Reagent/MethodRelative Reaction RateTypical Yield (for hindered couplings)Risk of RacemizationKey Characteristics
This compound Very Fast[1]HighLow[1]Pre-activated, stable ester; rapid reaction minimizes time for side reactions.[1] Suitable for automated synthesis.[2]
HATU/DIPEA Very FastVery HighVery LowForms a highly reactive OAt-active ester; considered one of the most powerful coupling reagents.[3]
HBTU/DIPEA FastHighLow to ModerateForms a less reactive OBt-ester compared to HATU; a widely used and cost-effective option.[3]
HCTU/DIPEA FastHighLow to ModerateSimilar to HBTU but can be more effective in certain "difficult" couplings.
DIC/Oxyma Moderate to FastGood to HighVery LowCost-effective and generates a soluble urea byproduct; considered a robust and reliable option with low racemization risk.[3]

Experimental Protocols

To quantitatively assess and compare the kinetics of this compound coupling reactions against other methods, a series of controlled experiments can be performed.

Protocol 1: Kinetic Analysis of Coupling by HPLC

This protocol details a method to monitor the progress of the coupling reaction over time by quantifying the disappearance of the Fmoc-amino acid and the appearance of the product.

Objective: To determine the reaction rate of this compound coupling and compare it with in-situ activation methods.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Alternative coupling reagents (e.g., HATU, HBTU, DIC) and additives (Oxyma)

  • Fmoc-Val-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)

  • HPLC system with a C18 column

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1 hour. Perform Fmoc deprotection using 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF.

  • Reaction Initiation: Divide the resin into equal portions for each coupling method to be tested.

    • For this compound: Dissolve this compound (3 eq.) in DMF and add to the resin.

    • For in-situ activation (e.g., HATU): In a separate vial, pre-activate Fmoc-Val-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes, then add to the resin.

  • Time-Course Sampling: Agitate the reaction mixtures. At specified time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the resin from each reaction.

  • Quenching: Immediately wash the collected resin aliquots with DMF and then dichloromethane (DCM) to stop the reaction, and dry the resin.

  • Cleavage: Treat each resin aliquot with the cleavage cocktail for 2 hours to cleave the peptide fragment.

  • Analysis: Analyze the cleaved samples by RP-HPLC. Quantify the peak areas corresponding to the unreacted starting amine and the coupled product.

  • Data Plotting: Plot the percentage of product formation against time for each coupling method to determine the reaction kinetics.

Protocol 2: Qualitative Monitoring of Coupling Completion (Kaiser Test)

This is a rapid colorimetric test to assess the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Materials:

  • Kaiser test solutions (A: Ninhydrin in ethanol, B: Phenol in ethanol, C: Potassium cyanide in pyridine)

  • Resin sample from the coupling reaction

Procedure:

  • Sample Preparation: Withdraw a few beads of resin from the reaction vessel and wash thoroughly with DMF.

  • Reaction: Add 2-3 drops of each Kaiser test solution to the resin beads in a small test tube.

  • Incubation: Heat the tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Blue/Purple beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.

    • Negative Result (Yellow/Colorless beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the kinetic analysis experiment described in Protocol 1.

G cluster_prep Preparation cluster_coupling Coupling Reactions (Parallel) cluster_analysis Kinetic Analysis Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_Resin 3. Wash Resin with DMF Fmoc_Deprotect->Wash_Resin Coupling_PFP This compound Wash_Resin->Coupling_PFP Coupling_HATU Fmoc-Val-OH + HATU/DIPEA Wash_Resin->Coupling_HATU Coupling_Other Other Reagents... Wash_Resin->Coupling_Other Sampling 4. Time-Course Sampling (t = 2, 5, 10... min) Coupling_PFP->Sampling Coupling_HATU->Sampling Coupling_Other->Sampling Quench 5. Quench & Wash Aliquots Sampling->Quench Cleavage 6. Cleave Peptide from Resin (TFA Cocktail) Quench->Cleavage HPLC 7. RP-HPLC Analysis Cleavage->HPLC Data 8. Plot % Product vs. Time HPLC->Data

Caption: Workflow for comparative kinetic analysis of peptide coupling reactions.

Signaling Pathways and Logical Relationships

The mechanism of peptide bond formation using a pre-activated OPfp ester is a direct nucleophilic acyl substitution. In contrast, in-situ reagents first react with the Fmoc-amino acid to form a highly reactive intermediate, which then acylates the free amine of the peptide chain.

G cluster_pfp This compound Pathway (Direct Coupling) cluster_insitu In-Situ Activation Pathway (e.g., HATU) FmocValOPfp This compound (Pre-activated Ester) PeptideBond1 Peptide Bond Formation FmocValOPfp->PeptideBond1 PeptideAmine1 Resin-Peptide-NH2 PeptideAmine1->PeptideBond1 Product1 Resin-Peptide-Val-Fmoc PeptideBond1->Product1 FmocValOH Fmoc-Val-OH ActiveEster Reactive OAt-Ester (Intermediate) FmocValOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster PeptideBond2 Peptide Bond Formation ActiveEster->PeptideBond2 PeptideAmine2 Resin-Peptide-NH2 PeptideAmine2->PeptideBond2 Product2 Resin-Peptide-Val-Fmoc PeptideBond2->Product2

Caption: Comparison of direct vs. in-situ activation for peptide coupling.

References

Spectroscopic Sentinels: A Comparative Guide to Real-Time Monitoring of Fmoc-Val-OPfp Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the efficiency of each step in solid-phase peptide synthesis (SPPS) is paramount to achieving high-purity target peptides. The coupling of a new amino acid, such as Fmoc-Val-OPfp, to the growing peptide chain is a critical juncture where incomplete reactions can lead to deletion sequences that are difficult to remove. This guide provides a comparative analysis of various spectroscopic methods for the real-time monitoring of this crucial coupling reaction, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique for your laboratory.

The use of 9-fluorenylmethoxycarbonyl (Fmoc) as a temporary protecting group for the α-amino group is a cornerstone of modern SPPS. The pentafluorophenyl (OPfp) ester of valine represents a highly activated form of the amino acid, designed to facilitate efficient amide bond formation. However, the bulky nature of the valine side chain can sometimes hinder this process. Real-time monitoring provides immediate feedback on the reaction's progress, enabling informed decisions to extend coupling times or employ alternative strategies to ensure completion.

Comparative Analysis of Spectroscopic Monitoring Techniques

Several spectroscopic methods can be employed for in-situ monitoring of the this compound coupling reaction. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and ease of implementation. The following table summarizes the key quantitative parameters for the most common methods.

Spectroscopic MethodPrinciple of DetectionSpeed of DetectionSensitivityKey AdvantagesKey Limitations
UV-Vis Spectroscopy Indirectly monitors the subsequent Fmoc deprotection by quantifying the dibenzofulvene-piperidine adduct at ~301 nm.[1][2]Minutes (post-coupling)HighSimple, rapid, and non-destructive to the peptide-resin.[1]Indirect measurement of coupling; provides information on the previous step's success.
FTIR Spectroscopy Monitors the disappearance of the activated ester carbonyl band and the appearance of the amide I band.[3]Real-timeModerateProvides direct information on bond formation and can detect secondary structure changes.[3]Can be complex to interpret due to overlapping bands; requires specialized equipment (e.g., ATR probe).
Raman Spectroscopy Tracks the disappearance of the Fmoc protecting group's characteristic signal and changes in the peptide backbone vibrations.[4][5]Real-timeHighHighly specific, non-destructive, and can be used for in-line process monitoring (PAT).[4][6]Can be affected by fluorescence from the resin or protecting groups; requires a dedicated Raman spectrometer.
NMR Spectroscopy Monitors the disappearance of the activated ester signals and the appearance of new signals corresponding to the coupled product.[7][8]Near real-timeHighProvides detailed structural and quantitative information.[7][8]Requires specialized flow-NMR setups; can be slower and more complex to implement for routine monitoring.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these monitoring techniques. Below are representative protocols for each spectroscopic method.

Protocol 1: UV-Vis Monitoring of Fmoc Deprotection

This method indirectly assesses the completion of the this compound coupling by quantifying the amount of Fmoc group removed in the subsequent deprotection step.

Materials:

  • Peptidyl-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[1]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • After the this compound coupling reaction, thoroughly wash the resin with DMF.

  • Add a known volume of the deprotection solution to the resin and agitate for a specified time (e.g., 3 minutes).[1]

  • Collect the filtrate from the reaction vessel.[2]

  • Use the deprotection solution as a blank to zero the spectrophotometer.[2]

  • Measure the absorbance of the collected filtrate at approximately 301 nm.[1][2] A stable and expected absorbance value indicates successful coupling in the previous step.

Protocol 2: Real-Time ATR-FTIR Monitoring of Coupling

This protocol allows for the direct observation of the coupling reaction as it happens.

Materials:

  • SPPS reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagents and solvents

Procedure:

  • Record a background spectrum of the swollen resin in the reaction solvent.

  • Initiate the coupling reaction by adding the activated this compound to the reactor.

  • Continuously acquire FTIR spectra at regular intervals.

  • Monitor the decrease in the intensity of the OPfp ester carbonyl peak and the corresponding increase in the amide I band of the newly formed peptide bond.

  • The reaction is considered complete when the spectral changes plateau.

Protocol 3: In-line Raman Spectroscopy for Coupling Monitoring

Raman spectroscopy offers a powerful tool for process analytical technology (PAT) in SPPS.

Materials:

  • SPPS reactor coupled to a Raman spectrometer via a fiber optic probe

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagents and solvents

Procedure:

  • Obtain a reference spectrum of the resin and the free N-terminal peptide.

  • Introduce the activated this compound to start the coupling reaction.

  • Collect Raman spectra in real-time throughout the reaction.

  • Monitor the decrease of a characteristic Raman band associated with the Fmoc protecting group or the OPfp ester.[4]

  • Reaction completion is indicated by the stabilization of the monitored Raman signals.

Protocol 4: Flow-NMR Spectroscopy for Kinetic Analysis

Flow-NMR provides detailed kinetic and mechanistic insights into the coupling reaction.

Materials:

  • SPPS reactor connected to an NMR spectrometer via a flow cell[7]

  • Isotopically labeled this compound (optional, for enhanced sensitivity)

  • Resin-bound peptide with a free N-terminal amine

  • Deuterated solvents

Procedure:

  • Set up the flow-NMR system, circulating the reaction mixture from the SPPS reactor through the NMR probe.[7]

  • Acquire an initial NMR spectrum of the starting materials.

  • Initiate the coupling reaction.

  • Acquire a series of NMR spectra over time.

  • Analyze the spectra to quantify the disappearance of the this compound reactant and the appearance of the product, allowing for the determination of reaction kinetics.[8]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for UV-Vis monitoring and a generalized real-time monitoring setup.

UV_Vis_Monitoring_Workflow cluster_coupling Coupling Step cluster_deprotection Deprotection & Monitoring Coupling This compound Coupling Wash_Coupling Wash Resin (DMF) Coupling->Wash_Coupling Deprotection Add Piperidine/DMF Wash_Coupling->Deprotection Proceed to Deprotection Collect_Filtrate Collect Filtrate Deprotection->Collect_Filtrate UV_Measure Measure Absorbance at 301 nm Collect_Filtrate->UV_Measure

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.

Real_Time_Monitoring_Workflow Start Start: Resin with Free Amine Add_Reagents Add Activated this compound Start->Add_Reagents Monitor Real-Time Spectroscopic Monitoring (FTIR/Raman/NMR) Add_Reagents->Monitor Decision Reaction Complete? Monitor->Decision End End: Proceed to Wash/Deprotection Decision->End Yes Extend Extend Coupling Time Decision->Extend No Extend->Monitor

Caption: Generalized workflow for real-time spectroscopic monitoring.

Conclusion

The real-time monitoring of this compound coupling is a powerful strategy to enhance the efficiency and success rate of solid-phase peptide synthesis. While UV-Vis monitoring of the subsequent deprotection step is a simple and widely accessible method, it provides retrospective information. For direct, in-situ analysis, FTIR and Raman spectroscopy offer excellent alternatives, with Raman spectroscopy being particularly well-suited for integration into automated PAT systems. Flow-NMR, although more complex to implement, provides the most detailed kinetic and structural information. The choice of the optimal spectroscopic method will depend on the specific requirements of the synthesis, available instrumentation, and the desired level of process understanding and control. By leveraging these spectroscopic sentinels, researchers can gain greater confidence in their synthetic outcomes, ultimately leading to higher purity peptides for their research and development endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-Val-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides crucial safety and logistical information for the proper disposal of Fmoc-Val-OPfp (N-α-Fmoc-L-valine pentafluorophenyl ester), a reagent commonly used in peptide synthesis. Adherence to these procedural guidelines will mitigate risks and foster a culture of safety within your laboratory operations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information.

Hazard Category Information Source
GHS Hazard Statements H315: Causes skin irritation.[1][2]
GHS Precautionary Statements P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]
Signal Word Warning[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Safety Codes S22: Do not breathe dust. S24/25: Avoid contact with skin and eyes.[3]
Water Hazard Class (WGK) WGK 3: Highly hazardous for water.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5][6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[4][5][6][7]

  • Body Protection: A lab coat or chemical-resistant apron.[4][5][6][7]

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust.[4][5][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound and any associated waste is to treat it as hazardous chemical waste.[6] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [6][7]

  • Segregation of Waste:

    • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[7][8]

    • Solid Waste: Collect all solid waste containing this compound, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.[4][5][6][7][8]

    • Liquid Waste: Solutions containing this compound, such as those from solid-phase peptide synthesis (SPPS) processes, must be collected in a separate, designated hazardous waste container for liquid chemical waste.[6][7] Do not mix incompatible waste streams; for instance, acidic and basic solutions should be stored in separate containers.[6]

  • Containerization:

    • Use containers that are made of a compatible material (e.g., high-density polyethylene - HDPE), are in good condition, and have a secure, leak-proof lid.[6][8] The original product container, if empty and in good condition, can be an excellent option.[8]

  • Labeling:

    • Clearly and accurately label the hazardous waste container.[6][7][8] The label should include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound".[6][8]

      • Any other chemical constituents present in the waste mixture.[6]

      • The appropriate hazard warnings (e.g., "Irritant").

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be located at or near the point of waste generation, be well-ventilated, and be situated away from sources of ignition.[6][8]

    • Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions.[6]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6][8]

    • Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_contain Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction solutions) waste_type->liquid_waste Liquid solid_container Collect in Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Designated Liquid Hazardous Waste Container liquid_waste->liquid_container label_solid Label Container: 'Hazardous Waste - Solid' 'this compound' solid_container->label_solid label_liquid Label Container: 'Hazardous Waste - Liquid' 'this compound & Solvents' liquid_container->label_liquid storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_solid->storage label_liquid->storage contact_ehs Contact EHS for Pickup and Professional Disposal storage->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fmoc-Val-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Val-OPfp (N-α-Fmoc-L-valine pentafluorophenyl ester). Adherence to these protocols is critical for ensuring personal safety and proper disposal of chemical waste.

This compound is a white to beige powder commonly used in solid-phase peptide synthesis.[1] While it is a valuable reagent, it is classified as a skin irritant and requires careful handling to avoid exposure.[1]

Personal Protective Equipment (PPE)

A thorough assessment of the experimental workflow is necessary to determine the appropriate level of personal protective equipment.[2] The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact.[2][3] For prolonged handling or in case of a spill, consider double-gloving or using thicker, heavy-duty gloves.[2] Always inspect gloves for tears or punctures before use and dispose of them immediately after contamination.[4]
Eye and Face Protection Safety glasses with side shields or safety gogglesSafety glasses are the minimum requirement to protect against flying particles.[2][5] When there is a splash hazard, such as when dissolving the solid, safety goggles or a face shield worn over safety glasses are necessary.[2][6] All eye protection must be ANSI Z87.1 compliant.[2]
Body Protection Laboratory coatA long-sleeved lab coat is required to protect skin and clothing from dust and accidental spills.[2][3][5] For handling larger quantities, a chemical-resistant apron over the lab coat may be appropriate.
Respiratory Protection Dust mask (e.g., N95) or respiratorWhile respiratory protection is not always required for small quantities handled in a well-ventilated area, a dust mask should be used to avoid inhaling the powder, especially when weighing or transferring the material.[4] For larger quantities or in areas with insufficient ventilation, a respirator may be necessary.[6][7]
Foot Protection Closed-toe shoesClosed-toe shoes are mandatory in a laboratory setting to protect feet from spills and falling objects.[5][6][8]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh this compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]

Solid Waste:

  • Unused/Expired this compound: Treat as hazardous chemical waste.[9][10]

    • Segregation: Do not mix with other waste.[9][10][11]

    • Packaging: Place in a clearly labeled, sealed container.[9][10] The label should include "Hazardous Waste," the full chemical name, and the quantity.[9][10]

  • Contaminated Solid Waste: This includes items such as gloves, weigh paper, and paper towels that have come into contact with this compound.[9][11]

    • Collection: Place all contaminated solid waste into a designated, labeled, and sealed container or a durable, leak-proof plastic bag.[9][11]

    • Labeling: Label the container as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").[9]

Liquid Waste:

  • Solutions Containing this compound: Collect in a dedicated, sealed, and properly labeled hazardous waste container.[10][11]

    • Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[9][10]

    • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals.[9]

Spill Response:

In the event of a spill, evacuate the immediate area and alert others.[9][10] If it is safe to do so, contain the spill to prevent it from spreading using absorbent materials.[9] For small spills of the solid, carefully sweep or scoop the material into a labeled hazardous waste container.[10] Decontaminate the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Val-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Val-OPfp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.